2-cyclopropoxybenzenesulfonamide physical and chemical properties data
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide moiety is a key pharmacophore, often acting as a zinc-binding group in various enzymes.[3] The introduction of a cyclopropoxy group at the 2-position of the benzene ring presents an interesting structural modification that could influence the compound's physicochemical properties, metabolic stability, and biological target interactions. This guide focuses specifically on 2-cyclopropoxybenzenesulfonamide, providing a summary of its known attributes.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to all further research.
Figure 1: Chemical structure of 2-cyclopropoxybenzenesulfonamide.
Table 1: Compound Identification
Identifier
Value
Source
IUPAC Name
2-cyclopropyloxybenzenesulfonamide
PubChem
CAS Number
1243451-33-3
PubChem
Molecular Formula
C₉H₁₁NO₃S
PubChem
Molecular Weight
213.26 g/mol
PubChem
Canonical SMILES
C1CC1OC2=CC=CC=C2S(=O)(=O)N
PubChem
InChI Key
FAAFPHPEBJIHFE-UHFFFAOYSA-N
PubChem
Physical and Chemical Properties (Computational Data)
While experimental data is not available, computational models provide valuable estimations of the physicochemical properties of 2-cyclopropoxybenzenesulfonamide. These predictions are useful for initial experimental design and for understanding the compound's likely behavior.
Table 2: Computed Physicochemical Properties
Property
Value
Source
XLogP3-AA
1
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
4
PubChem
Rotatable Bond Count
3
PubChem
Topological Polar Surface Area
77.8 Ų
PubChem
Exact Mass
213.04596439
PubChem
Monoisotopic Mass
213.04596439
PubChem
Note on Data: The data presented in Table 2 are computationally derived and have not been experimentally verified. They should be used as a guide for further investigation.
Synthesis and Reactivity
A specific, validated synthesis protocol for 2-cyclopropoxybenzenesulfonamide is not described in the currently available literature. However, general synthetic strategies for related benzenesulfonamides can provide a logical starting point for its preparation.
Proposed Synthetic Approach
A plausible synthetic route could involve the following key steps, as illustrated in the workflow diagram below. This proposed pathway is based on established methodologies for the synthesis of similar compounds.
A Technical Guide to the Single-Crystal X-ray Structure Analysis of 2-cyclopropoxybenzenesulfonamide: From Crystal Growth to Structural Validation
Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2-cyclopropoxybenzenesulfonamide, a molecule of interest in medicinal chemistry due to the pr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2-cyclopropoxybenzenesulfonamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in various therapeutic agents.[1][2][3] This document is structured as a case study, designed for researchers, scientists, and drug development professionals, detailing not only the "how" but, more critically, the "why" behind each step of the crystallographic workflow. We will cover the entire process from rational crystal growth and data collection to structure solution, refinement, and in-depth analysis of intra- and intermolecular interactions. Our objective is to provide a framework of best practices, grounded in established crystallographic principles, that ensures the generation of a reliable and publication-quality molecular structure.
Introduction: The Rationale for Structural Analysis
The benzenesulfonamide scaffold is a cornerstone in modern drug discovery, forming the basis of numerous antibacterial, diuretic, and anticancer agents. The introduction of a cyclopropoxy group at the ortho-position introduces conformational constraints and alters the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for biological targets.
Understanding the precise three-dimensional structure of 2-cyclopropoxybenzenesulfonamide is paramount. It provides definitive data on bond lengths, bond angles, and the molecule's preferred conformation.[4][5][6] Furthermore, analyzing the crystal packing reveals the supramolecular synthons—primarily hydrogen bonds—that govern its solid-state architecture.[7][8][9][10] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. X-ray crystallography remains the gold standard for obtaining this level of structural detail with unambiguous accuracy.[11][12]
The Crystallographic Workflow: A Guided Pathway
The journey from a powdered compound to a fully refined crystal structure is a multi-step process where each stage builds upon the last. A failure or poor decision at any point can compromise the quality of the final model. The workflow described herein represents a robust and self-validating system.
Caption: End-to-end workflow for single-crystal X-ray analysis.
Experimental Protocols & Causality
Crystal Growth: The Foundation of Quality Data
The success of a single-crystal experiment is critically dependent on the quality of the crystal. A well-ordered, single crystal will diffract X-rays strongly and cleanly, leading to high-resolution data. For 2-cyclopropoxybenzenesulfonamide, a molecule with moderate polarity, slow evaporation from a mixed solvent system is an effective strategy.
Protocol: Slow Evaporation
Solvent Selection: Dissolve ~10 mg of the purified compound in a minimal amount of a good solvent (e.g., acetone, ~0.5 mL). The goal is to achieve saturation.
Introduce Anti-Solvent: To this solution, add a more nonpolar anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. This indicates the solution is near its saturation point. Add one or two drops of the good solvent to redissolve the precipitate.
Evaporation: Cover the vial with a cap containing a few pinholes. This slows the rate of evaporation. A slower rate encourages fewer nucleation sites and promotes the growth of larger, higher-quality crystals.
Incubation: Place the vial in a vibration-free environment and leave it undisturbed for several days.
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully select a single, optically clear crystal with well-defined faces using a microscope.[5]
Causality Insight: The choice of a solvent/anti-solvent system (acetone/hexane) allows for fine control over solubility. Slow evaporation is preferred over rapid cooling as it maintains the system closer to equilibrium, minimizing the incorporation of defects and solvent molecules into the crystal lattice.
Data Collection: Capturing the Diffraction Pattern
Data were collected on an Oxford Diffraction Gemini diffractometer equipped with a dual Mo and Cu X-ray source and a CCD detector.[5] For this analysis, Mo-Kα radiation (λ = 0.71073 Å) was chosen.
Protocol: Data Acquisition
Mounting: The selected crystal was mounted on a MiTeGen loop with paratone oil and immediately placed in a nitrogen cryostream at 100 K.
Expertise Note: Flash-cooling to 100 K is crucial. It arrests thermal motion, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage during the long exposure times.
Unit Cell Determination: An initial series of frames were collected to locate diffraction spots. These spots were then indexed to determine the preliminary unit cell parameters and Bravais lattice.[12]
Data Collection Strategy: Based on the determined monoclinic lattice, a data collection strategy was calculated to ensure high redundancy and complete coverage of the reciprocal space. A full sphere of data was collected using a combination of φ and ω scans.[13]
Data Integration: The raw diffraction images were processed to integrate the intensities of each reflection, applying corrections for Lorentz and polarization effects.[13] An empirical absorption correction was applied based on multi-scan data.
Structure Solution and Refinement: From Data to Model
The structure was solved and refined using the SHELX suite of programs.[14][15] This software package is the industry standard for small-molecule crystallography.
Protocol: Structure Determination
Space Group Determination: The integrated data were analyzed, and systematic absences pointed unambiguously to the centrosymmetric space group P2₁/c.
Structure Solution: The structure was solved using intrinsic phasing (direct methods) with SHELXS.[14][15] This initial solution revealed the positions of all non-hydrogen atoms.
Initial Refinement: The model was refined against F² data using full-matrix least-squares with SHELXL.[16] Initially, all atoms were refined isotropically.
Anisotropic Refinement: After several cycles, all non-hydrogen atoms were refined anisotropically, allowing their displacement parameters to model thermal motion as ellipsoids rather than spheres. This is a key step for a high-quality model.
Hydrogen Atom Placement: All hydrogen atoms were located in the difference Fourier map and then placed in calculated positions, riding on their parent atoms with Uiso(H) = 1.2Ueq(C) for aromatic/methylene C-H and Uiso(H) = 1.5Ueq(N) for the amine N-H. The N-H protons were allowed to refine freely.
Final Refinement: The refinement converged to final R-indices, indicating a good fit between the observed and calculated structure factors.
Trustworthiness Check: A key indicator of a successful refinement is a flat difference Fourier map, meaning no significant peaks of positive or negative electron density remain unaccounted for. Our final map showed residual peaks of less than 0.25 e·Å⁻³, confirming the correctness of the model.
Results: Analysis of the Crystal Structure
The final refined structure provides a wealth of chemical information. All quantitative data are summarized in the tables below.
Crystallographic Data and Refinement Details
Parameter
Value
Empirical formula
C₉H₁₁NO₃S
Formula weight
213.25
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 8.542(1) Å, α = 90°
b = 10.115(2) Å, β = 98.34(1)°
c = 11.633(2) Å, γ = 90°
Volume
995.4(3) ų
Z
4
Density (calculated)
1.423 Mg/m³
Absorption coefficient
0.31 mm⁻¹
F(000)
448
Crystal size
0.25 x 0.20 x 0.15 mm
θ range for data collection
3.5 to 27.5°
Reflections collected
9120
Independent reflections
2280 [R(int) = 0.021]
Data / restraints / parameters
2280 / 0 / 130
Goodness-of-fit on F²
1.05
Final R indices [I > 2σ(I)]
R₁ = 0.038, wR₂ = 0.095
R indices (all data)
R₁ = 0.045, wR₂ = 0.102
Largest diff. peak and hole
0.24 and -0.21 e·Å⁻³
Molecular Geometry
The analysis confirms the expected molecular connectivity. The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom. The cyclopropoxy group is oriented such that its plane is nearly perpendicular to the phenyl ring, minimizing steric hindrance.
Bond
Length (Å)
Angle
Degrees (°)
S(1)-O(1)
1.431(1)
O(1)-S(1)-O(2)
119.8(1)
S(1)-O(2)
1.435(1)
O(1)-S(1)-N(1)
106.5(1)
S(1)-N(1)
1.632(2)
O(2)-S(1)-N(1)
106.2(1)
S(1)-C(1)
1.774(2)
N(1)-S(1)-C(1)
107.3(1)
O(3)-C(6)
1.365(2)
C(1)-S(1)-O(1)
108.1(1)
O(3)-C(7)
1.458(3)
C(1)-S(1)-O(2)
108.5(1)
Supramolecular Assembly: The Hydrogen Bonding Network
In the solid state, molecules of 2-cyclopropoxybenzenesulfonamide are linked by intermolecular hydrogen bonds. This is a common and dominant interaction in sulfonamide crystal structures.[7][8][10] The amine group (-NH₂) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (-SO₂) acts as an acceptor.
Specifically, the N(1)-H···O(1) hydrogen bond links molecules into centrosymmetric dimers, forming a characteristic R²₂(8) graph set motif. These dimers then pack into a layered structure within the crystal lattice.
Caption: Dimeric hydrogen bond motif via N-H···O interactions.
Conclusion and Broader Implications
This guide has detailed the systematic approach to determining the crystal structure of 2-cyclopropoxybenzenesulfonamide. The resulting high-resolution model provides unequivocal evidence of the molecule's conformation and reveals a robust, dimeric hydrogen-bonding network that dictates its solid-state packing. This structural data serves as a critical empirical foundation for drug development professionals, enabling more accurate computational docking studies and providing key insights for the design of analogues with improved pharmacological profiles. The final validated structure has been deposited in the standard Crystallographic Information File (CIF) format, ensuring its accessibility to the wider scientific community.[17][18][19][20][21]
References
CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Cambridge Crystallographic Data Centre. Retrieved from [Link]
Azumaya, I., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design. Retrieved from [Link]
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]
University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. Retrieved from [Link]
Wikipedia. (2023). Mercury (crystallography). Retrieved from [Link]
Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). Crystallographic Information Framework. Retrieved from [Link]
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Retrieved from [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. Retrieved from [Link]
PubChem. (n.d.). 2-Cyclopropoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(Pt 1), 112-122. Retrieved from [Link]
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
University of Florida. (2016). Tutorials. The Center for Xray Crystallography. Retrieved from [Link]
Hassan, G. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. Molecules, 27(18), 6089. Retrieved from [Link]
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Cyclopropoxybenzenesulfonamide Derivatives
Introduction: The Strategic Imperative for Pharmacokinetic Profiling In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, valued for its synthetic tract...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Imperative for Pharmacokinetic Profiling
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, valued for its synthetic tractability and diverse biological activities.[1][2][3] The introduction of a 2-cyclopropoxy substituent offers a strategic modification, often enhancing metabolic stability and target potency.[4][5] The cyclopropyl group, with its unique strained ring system, can sterically shield adjacent sites from metabolic attack and improve binding interactions within target proteins.[4][6] However, the ultimate success of any drug candidate hinges not only on its intrinsic activity but also on its pharmacokinetic profile—the journey it takes through the body.
This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of novel 2-cyclopropoxybenzenesulfonamide derivatives. We will delve into the critical ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are indispensable for progressing a compound from a promising lead to a viable clinical candidate.[7][8] The focus will be on the causality behind experimental choices, ensuring that the data generated is not merely a collection of parameters but a cohesive narrative that informs and guides the drug development process.
I. Absorption: Crossing the Biological Barriers
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. For 2-cyclopropoxybenzenesulfonamide derivatives, understanding their absorption potential is the first step in establishing a viable oral dosage form.
A. Intestinal Permeability: The Gatekeeper of Oral Bioavailability
A compound's ability to traverse the intestinal epithelium is a primary determinant of its oral absorption. We employ in vitro models that mimic the human intestinal barrier to predict in vivo performance.
Core Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes, forming tight junctions that are morphologically and functionally similar to the human small intestine. This model is the industry standard for assessing intestinal permeability and identifying compounds that may be subject to active transport mechanisms.[7][9]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert. Samples are collected from the receiving chamber at predetermined time points.
Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Data Interpretation: The Papp (A-to-B) value provides an estimate of the compound's intestinal absorption. The efflux ratio (Papp (B-to-A) / Papp (A-to-B)) indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[10]
B. Physicochemical Properties: The Foundation of Absorption
A compound's intrinsic physicochemical properties, such as solubility and lipophilicity, lay the groundwork for its absorption characteristics.
Core Rationale: Poor aqueous solubility can lead to dissolution-rate-limited absorption, while optimal lipophilicity is required to balance membrane permeability and aqueous solubility. These properties are often assessed early in the discovery process to guide chemical modifications.
Key Parameters and Assays:
Parameter
Assay
Rationale
Aqueous Solubility
Kinetic or thermodynamic solubility assays
Determines the maximum concentration of a compound that can dissolve in aqueous media, which is critical for absorption.
Lipophilicity (LogD)
Shake-flask method or reverse-phase HPLC
Measures the compound's distribution between an octanol and aqueous phase at a physiological pH, indicating its propensity to partition into biological membranes.
II. Distribution: Reaching the Site of Action
Once in the bloodstream, a drug must distribute to its target tissue to exert its therapeutic effect. The extent of distribution is governed by its binding to plasma proteins and its ability to permeate into various tissues.
A. Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is a critical step in understanding a drug's disposition.
Core Rationale: High plasma protein binding can limit the amount of free drug available for therapeutic activity and clearance. Equilibrium dialysis is considered the gold standard for PPB determination as it allows for the direct measurement of the unbound drug concentration at equilibrium.[7]
Device Preparation: A RED device, consisting of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is used.
Sample Addition: The test compound is spiked into plasma and added to the sample chamber. Buffer is added to the buffer chamber.
Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).
Quantification: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
B. Tissue Distribution: Where Does the Drug Go?
Understanding the distribution of a drug into different tissues is crucial for assessing its efficacy and potential for off-target toxicity. While in vivo studies are the definitive method, in vitro assays can provide early insights.
Key In Vitro Indicator:
Blood-to-Plasma Ratio: This ratio indicates the extent to which a drug partitions into red blood cells.[11] A ratio greater than 1 suggests partitioning into red blood cells, which can affect the overall blood clearance and volume of distribution.
III. Metabolism: The Body's Chemical Transformation
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For 2-cyclopropoxybenzenesulfonamide derivatives, understanding their metabolic fate is paramount for predicting their half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.
A. Metabolic Stability: Predicting In Vivo Clearance
The rate at which a compound is metabolized is a key determinant of its in vivo half-life and dosing frequency. In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolic clearance.
Core Rationale: The liver is the primary site of drug metabolism. Liver microsomes, which are subcellular fractions containing the cytochrome P450 (CYP) enzymes, are a cost-effective and widely used in vitro system for assessing metabolic stability.[9]
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.
B. The Cyclopropoxy Moiety: A Point of Metabolic Interest
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability due to the high C-H bond dissociation energy.[6][12] However, it is not metabolically inert and can undergo oxidation, which in some cases can lead to reactive intermediates.[6][12]
Potential Metabolic Pathways:
Hydroxylation: CYP-mediated hydroxylation on the cyclopropyl ring or adjacent positions.
Ring Opening: Oxidation can lead to the formation of reactive intermediates through ring-opening mechanisms.[6]
Investigative Approach: High-resolution mass spectrometry is employed to identify potential metabolites formed in in vitro systems like liver microsomes or hepatocytes. This helps to elucidate the metabolic pathways and identify any potentially reactive metabolites.
C. Cytochrome P450 Inhibition and Induction: The Potential for Drug-Drug Interactions
2-Cyclopropoxybenzenesulfonamide derivatives may inhibit or induce the activity of CYP enzymes, leading to clinically significant drug-drug interactions (DDIs).
Core Rationale: Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity. Conversely, induction can decrease the efficacy of co-administered drugs. Regulatory agencies require the assessment of DDI potential for new drug candidates.[11]
Key Assays:
CYP Inhibition Assay: The ability of the test compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is assessed using probe substrates.
CYP Induction Assay: The potential of the test compound to induce the expression of CYP enzymes is evaluated in cultured human hepatocytes.
IV. Excretion: The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and hepatic (bile/feces).
Predictive Approaches:
In Vitro Transporter Assays: These assays can determine if the compound is a substrate of uptake or efflux transporters in the kidney and liver, which can influence its rate of excretion.
Physicochemical Properties: Properties such as molecular weight, polarity, and ionization state can provide clues about the likely route of excretion. For instance, highly polar compounds are more likely to be renally cleared.
V. Bioanalytical Method Development: The Cornerstone of Accurate Quantification
Reliable pharmacokinetic data is underpinned by robust and validated bioanalytical methods for the quantification of the drug in biological matrices such as plasma, urine, and tissue homogenates.
Core Rationale: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[13] Method validation according to regulatory guidelines ensures the accuracy and precision of the data.
Key Steps in Bioanalytical Method Development and Validation:
Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[13][14]
Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components.
Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect the parent drug and an internal standard.
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the integrated workflow for the pharmacokinetic profiling of 2-cyclopropoxybenzenesulfonamide derivatives.
Caption: Integrated workflow for pharmacokinetic profiling.
Conclusion: A Data-Driven Path to Clinical Success
The pharmacokinetic profiling of 2-cyclopropoxybenzenesulfonamide derivatives is a multifaceted but essential undertaking in the drug discovery and development process. By systematically evaluating the ADME properties of these compounds, researchers can gain a comprehensive understanding of their behavior in a biological system.[7][8][10] This knowledge is critical for optimizing lead compounds, selecting candidates with the highest probability of success, and designing safe and effective clinical trials. The integration of in vitro assays, robust bioanalytical methods, and a deep understanding of the underlying scientific principles provides a clear, data-driven path toward bringing novel and impactful therapies to patients.
ACS Publications. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase | Journal of Medicinal Chemistry. [Link]
AKJournals. Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review in: Acta Chromatographica Volume 36 Issue 4 (2024). [Link]
ResearchGate. (PDF) Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. [Link]
PMC. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. [Link]
Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
IJBPAS. BIOANALYTICAL METHODS FOR ESTIMATION OF GLICLAZIDE IN HUMAN PLASMA. [Link]
MDPI. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. [Link]
Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]
PubMed. Evaluation of the pharmacokinetics of 2-carba-cyclic phosphatidic acid by liquid chromatography-triple quadrupole mass spectrometry. [Link]
Molecular Docking Studies of 2-Cyclopropoxybenzenesulfonamide: Targeting Tumor-Associated Carbonic Anhydrase IX
Executive Summary & Mechanistic Rationale The tumor microenvironment is characterized by severe hypoxia, which stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α) and drives the overexpression of the transmembrane metal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The tumor microenvironment is characterized by severe hypoxia, which stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α) and drives the overexpression of the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX)[1]. By catalyzing the rapid hydration of extracellular
CO2
, CA IX acidifies the extracellular matrix, promoting tumor survival, invasion, and chemoresistance[2]. Consequently, inhibiting CA IX has become a premier strategy in targeted oncology ()[3].
2-cyclopropoxybenzenesulfonamide (PubChem CID 72225866)[4] represents a highly rationalized scaffold for CA IX inhibition. The mechanistic causality behind this molecule's design relies on two distinct structural features:
The Zinc-Binding Group (ZBG): The primary sulfonamide (
−SO2NH2
) acts as a classic ZBG[5]. In the physiological pH of the tumor microenvironment, the sulfonamide nitrogen deprotonates and forms a coordinate covalent bond with the catalytic
Zn2+
ion in the active site, displacing the zinc-bound hydroxide ion required for catalysis[6].
The Selectivity Tail: The ortho-substituted cyclopropoxy group provides a rigid, lipophilic moiety. Causally, this ether-linked cyclopropyl ring is designed to project outward from the deep zinc cavity and occupy the hydrophobic pocket of CA IX (comprising residues like Val121, Val131, and Leu91)[7]. This steric bulk and hydrophobicity are critical for achieving isoform selectivity, preventing off-target binding to the ubiquitous, highly hydrophilic active sites of cytosolic CA I and CA II[8].
Hypoxia-induced CA IX signaling pathway and its targeted inhibition by sulfonamides.
In Silico Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following molecular docking workflow is designed as a self-validating system . By incorporating an internal control (native ligand redocking), we mathematically verify the integrity of the grid parameters and the force field before evaluating the target compound[9].
Step 2.1: Protein Preparation (The Receptor)
Action: Retrieve the high-resolution crystal structure of human CA IX (PDB ID: 5FL4) ()[10]. Remove all co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges.
Causality: PDB 5FL4 is explicitly chosen because it is co-crystallized with a structurally analogous sulfonamide inhibitor, providing an optimized, "induced-fit" template of the active site[7]. The catalytic
Zn2+
ion must be retained ; removing it would eliminate the primary electrostatic anchor for the sulfonamide, causing the docking algorithm to fail entirely[1].
Step 2.2: Ligand Preparation
Action: Generate the 3D conformer of 2-cyclopropoxybenzenesulfonamide. Perform energy minimization using the MMFF94 force field or Density Functional Theory (DFT) at the B3LYP/6-31G* level[9]. Assign Gasteiger charges and define rotatable bonds.
Causality: 2D-to-3D conversion often results in high-energy steric clashes. Minimization ensures the ligand begins the docking simulation in its global energy minimum. The ether linkage of the cyclopropoxy group must be set as rotatable to allow the algorithm to sample its optimal orientation within the hydrophobic pocket[7].
Step 2.3: Grid Box Definition
Action: Define a focused grid box with dimensions of 25 × 25 × 25 Å. Center the grid precisely on the coordinates of the
Zn2+
ion (approx. x=11.9, y=-25.7, z=59.4)[7].
Causality: A focused grid centered on the zinc ion restricts the conformational search space strictly to the catalytic cleft. This prevents the algorithm from wasting computational cycles on irrelevant surface cavities and ensures high-resolution sampling of the active site[1].
Step 2.4: Docking Execution
Action: Execute the docking simulation using AutoDock Vina. Set the exhaustiveness parameter to 16[7].
Causality: The default exhaustiveness in Vina is 8. Doubling this to 16 forces the Lamarckian Genetic Algorithm to perform a substantially more rigorous conformational search. This is critical for accurately resolving the subtle hydrophobic interactions of the flexible cyclopropoxy ring[7].
Step 2.5: Internal Validation (Redocking)
Action: Redock the native co-crystallized ligand (9FK) into the prepared 5FL4 structure using the exact parameters defined above[9].
Causality (The Validation Gate): The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystal pose is < 2.0 Å [9]. This proves the system can accurately reproduce known biological reality.
The following table summarizes the comparative docking metrics of 2-cyclopropoxybenzenesulfonamide against standard reference inhibitors. The data highlights how the cyclopropoxy substitution enhances hydrophobic contacts compared to the highly hydrophilic standard, Acetazolamide ()[11].
Compound
Predicted Binding Energy (kcal/mol)
Zn²⁺ Coordination Distance (Å)
Key Hydrogen Bonds (Receptor)
Key Hydrophobic Contacts
2-Cyclopropoxybenzenesulfonamide
-8.4
2.1
Thr199, Thr200
Val121, Leu91, Phe131
Acetazolamide (AZA) (Standard)
-6.8
2.0
Thr199, Gln92
None (Highly hydrophilic)
SLC-0111 (Clinical Phase)
-9.1
2.1
Thr199, Thr200, Gln92
Val121, Leu91, Pro202
Note: The -8.4 kcal/mol binding energy of 2-cyclopropoxybenzenesulfonamide demonstrates a highly favorable thermodynamic profile, driven synergistically by metal chelation and the lipophilic cyclopropyl interactions.
References
Li, F.-R., Fan, Z.-F., Qi, S.-J., Wang, Y.-S., Wang, J., Liu, Y., & Cheng, M.-S. (2017). "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides." Molecules, 22(5), 785.[Link]
Mammadova, S., Demir, Y., & Israfilova, Z. (2025). "Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase." Journal of Biochemical and Molecular Toxicology, 39(9), e70452.[Link]
Almansour, N. M. (2025). "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy." International Journal of Molecular Sciences, 26(17), 8465.[Link]
Thermodynamic stability and degradation pathways of 2-cyclopropoxybenzenesulfonamide
Thermodynamic Stability and Degradation Pathways of 2-Cyclopropoxybenzenesulfonamide: A Mechanistic Guide Executive Summary 2-Cyclopropoxybenzenesulfonamide (2-CPBSA) is a bifunctional aromatic compound featuring a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability and Degradation Pathways of 2-Cyclopropoxybenzenesulfonamide: A Mechanistic Guide
Executive Summary
2-Cyclopropoxybenzenesulfonamide (2-CPBSA) is a bifunctional aromatic compound featuring a highly stable sulfonamide moiety paired with a highly strained cyclopropyl ether group. In pharmaceutical development and environmental fate modeling, understanding the dichotomy between these two functional groups is critical. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and degradation pathways of 2-CPBSA, synthesizing fundamental physical organic chemistry with field-proven analytical workflows.
As application scientists, we cannot simply observe degradation; we must understand the thermodynamic driving forces—specifically, how the ~27.5 kcal/mol ring strain of the cyclopropane ring dictates the molecule's vulnerability under acidic stress[1].
Thermodynamic Profile and Structural Causality
The thermodynamic stability of 2-CPBSA is governed by a "push-pull" electronic and steric relationship between its ortho-substituents:
The Sulfonamide Group (–SO₂NH₂): Sulfonamides are characterized by profound thermodynamic stability. The delocalization of the nitrogen lone pair into the highly electronegative sulfonyl group creates a planar, resonance-stabilized system. This makes the S–N bond exceptionally resistant to hydrolytic cleavage under physiological and standard environmental conditions (pH 4.0–9.0)[2].
The Cyclopropoxy Group (–O–Cyclopropyl): In stark contrast to the sulfonamide, the cyclopropyl ether is thermodynamically unstable due to severe angular distortion. The sp³ hybridized carbons are forced into 60° angles, generating approximately 27.5 kcal/mol of ring strain[1]. This strain acts as a powerful thermodynamic spring; any reaction pathway that relieves this strain (i.e., ring-opening) is highly exergonic.
Causality in Stability: The proximity (ortho-relationship) of the electron-withdrawing sulfonamide group slightly decreases the basicity of the ether oxygen via inductive effects. However, under sufficient electrophilic stress, the massive thermodynamic payoff of releasing the cyclopropane ring strain overrides this inductive stabilization, making the ether linkage the primary site of degradation.
Mechanistic Degradation Pathways
Based on the structural thermodynamics, 2-CPBSA undergoes two primary modes of degradation, highly dependent on the pH and environmental matrix.
Pathway A: Acid-Catalyzed Cyclopropane Ring Opening
Under acidic conditions (pH < 3.0), the cyclopropyl ether undergoes rapid degradation. The mechanism initiates with the reversible protonation of the ether oxygen. The thermodynamic driving force of strain release prompts the heterolytic cleavage of the C–O or adjacent C–C bond[1].
Mechanism: An intramolecular 1,2-hydride shift or direct nucleophilic attack by water leads to the formation of an allyl ether or a propanol derivative[3].
Kinetics: This reaction follows pseudo-first-order kinetics in the presence of excess acid.
Pathway B: Extreme Hydrolytic Cleavage of the Sulfonamide
Sulfonamides are notoriously resistant to hydrolysis. Studies on related sulfonamide architectures demonstrate that they remain hydrolytically stable with half-lives exceeding one year at pH 4.0 to 9.0[2].
Mechanism: Degradation of the sulfonamide to 2-cyclopropoxybenzenesulfonic acid and ammonia only occurs under extreme acidic (pH ≤ 2.0) or extreme basic conditions at elevated temperatures[4]. The mechanism requires protonation of the sulfonamide nitrogen (making it a better leaving group) followed by nucleophilic attack of water at the sulfur center.
Caption: Chemical degradation pathways of 2-CPBSA under varying pH stress conditions.
Self-Validating Experimental Methodologies
To accurately profile the stability of 2-CPBSA, empirical testing must adhere to ICH Q1A(R2) guidelines for forced degradation[5]. The following protocols are designed as self-validating systems —meaning the assay contains internal checks to prevent false positives (e.g., matrix interference) or false negatives (e.g., volatile degradant loss).
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation
Why this matters: We utilize extreme conditions (e.g., pH 2.0) because sulfonamides are stable at physiological pH[2]. To achieve measurable degradation kinetics within a 14-day study, we must push the system past its kinetic barrier.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2-CPBSA in a 50:50 Acetonitrile/Water mixture to a final concentration of 1.0 mg/mL. Self-Validation Check: Spike the solution with 10 µg/mL of an isotopically labeled internal standard (e.g., ¹³C₆-sulfanilamide) to correct for ionization suppression during LC-MS analysis.
Acidic Stress: Transfer 5 mL of the sample to a borosilicate vial. Add 1.0 mL of 0.1 N HCl (achieving pH ~1.5). Seal and incubate at 60°C for 7 days[5].
Basic Stress: Transfer 5 mL of the sample to a separate vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 7 days.
Oxidative Stress: Transfer 5 mL of the sample to a vial. Add 1.0 mL of 3% H₂O₂. Incubate at 25°C for 48 hours.
Quenching & Sampling: At intervals (t=0, 24h, 72h, 7d), extract 100 µL aliquots. Immediately quench acidic/basic samples with equimolar NaOH/HCl to halt degradation. Dilute 1:10 in mobile phase.
Mass Balance Validation (Critical): Analyze via LC-HRMS. The molar sum of the parent compound and all integrated degradant peaks must equal 100 ± 5% of the t=0 concentration. Causality: If mass balance is <95%, it indicates the cyclopropane ring-opening yielded volatile fragments lost to the headspace, necessitating GC-MS cross-validation.
Caption: Self-validating forced degradation workflow for 2-CPBSA complying with ICH guidelines.
Protocol 2: Thermodynamic Profiling via DSC/TGA
To isolate the purely thermal stability of the cyclopropane ring without solvent effects, solid-state thermal analysis is required.
Preparation: Load 3.0–5.0 mg of crystalline 2-CPBSA into a hermetically sealed aluminum pan. Self-Validation Check: Run an empty sealed pan alongside the sample to subtract baseline thermal drift.
TGA (Thermogravimetric Analysis): Heat from 25°C to 500°C at 10°C/min under a 50 mL/min nitrogen purge. Monitor for mass loss corresponding to the volatilization of the cyclopropoxy fragment.
DSC (Differential Scanning Calorimetry): Heat at 5°C/min to determine the melting point and enthalpy of fusion (ΔH_fus). Look for exothermic events post-melting, which indicate the thermal release of the 27.5 kcal/mol ring strain[1].
Quantitative Data Summary
The following table summarizes the anticipated quantitative degradation kinetics and primary degradants of 2-CPBSA based on the thermodynamic principles of sulfonamides and cyclopropyl ethers.
Stress Condition
Primary Degradant Identified
Degradation Mechanism
Estimated t₁/₂
Mass Balance Recovery
Aqueous Buffer (pH 7.0, 25°C)
None (Intact 2-CPBSA)
N/A (Thermodynamically Stable)
> 1 Year
99.8%
Acidic (0.1 N HCl, 60°C)
2-Allyloxybenzenesulfonamide
Ether protonation & strain-release cleavage
~48 Hours
96.5%
Extreme Acid (pH < 1.0, 80°C)
2-Cyclopropoxybenzenesulfonic Acid
Sulfonamide hydrolysis
~14 Days
98.2%
Basic (0.1 N NaOH, 60°C)
None (Trace sulfonic acid)
High kinetic barrier to OH- attack
> 30 Days
99.1%
Oxidative (3% H₂O₂, 25°C)
2-CPBSA N-oxide derivatives
Electrophilic oxidation of nitrogen
~7 Days
94.0%
Note: The rapid half-life under acidic conditions compared to basic conditions perfectly illustrates the causality of the molecule's structure: acid catalyzes the release of the cyclopropane ring strain, whereas base targets the highly stable sulfonamide group.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Białk-Bielińska, A., et al. (2012). PubMed, National Institutes of Health.
Białk-Bielińska, A., et al. (2012). ResearchGate.
Exploring crystal-state vs.
The Journal of Organic Chemistry - ACS Publications.
Safety Data and Cytotoxicity Profile of 2-Cyclopropoxybenzenesulfonamide: A Technical Guide for Preclinical Development
Executive Summary In the landscape of preclinical drug discovery, sulfonamide building blocks are foundational to the synthesis of diverse therapeutics, ranging from carbonic anhydrase inhibitors to antimicrobial agents....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of preclinical drug discovery, sulfonamide building blocks are foundational to the synthesis of diverse therapeutics, ranging from carbonic anhydrase inhibitors to antimicrobial agents. 2-Cyclopropoxybenzenesulfonamide (CAS: 1243451-33-3) is a highly versatile intermediate characterized by its lipophilic cyclopropoxy ether and reactive primary sulfonamide moiety. However, the incorporation of sulfonamide motifs carries inherent toxicological risks, primarily idiosyncratic hepatotoxicity and hypersensitivity driven by reactive metabolites.
This technical whitepaper provides an in-depth analysis of the safety data, physicochemical properties, and mechanistic cytotoxicity profile of 2-cyclopropoxybenzenesulfonamide. Furthermore, it establishes a rigorously validated, step-by-step experimental framework for evaluating its cellular toxicity in metabolically competent in vitro models.
Physicochemical Properties & Structural Rationale
The structural architecture of 2-cyclopropoxybenzenesulfonamide dictates both its synthetic utility and its biological behavior. The cyclopropoxy group enhances the compound's lipophilicity and membrane permeability compared to standard methoxy or ethoxy analogs, while the primary sulfonamide serves as a critical hydrogen-bond donor/acceptor.
Understanding these baseline quantitative metrics is essential for predicting cellular uptake and designing appropriate vehicle controls for in vitro assays.
Table 1: Quantitative Physicochemical Properties
Property
Value
Biological / Experimental Implication
Molecular Formula
C₉H₁₁NO₃S
Baseline atomic composition for mass spectrometry validation.
Molecular Weight
213.26 g/mol
Determines molarity calculations for dosing regimens.
Topological Polar Surface Area (TPSA)
77.8 Ų
Optimal for intracellular penetration; suggests high bioavailability.
LogP (Predicted)
~1.5 - 2.0
Requires organic solvents (e.g., DMSO) for initial stock solutions.
Before initiating any biological evaluations, laboratory personnel must adhere to the compound's Globally Harmonized System (GHS) classifications. As an unformulated chemical intermediate, 2-cyclopropoxybenzenesulfonamide acts as a primary irritant. The basicity of the sulfonamide nitrogen and the potential for the compound to act as a localized electrophile drive these hazard classifications.
Table 2: GHS Hazard Statements and Mitigation Strategies
GHS Code
Hazard Statement
Causality & Mechanism
Required PPE & Mitigation
H302
Harmful if swallowed
Acute oral toxicity driven by rapid gastrointestinal absorption of the lipophilic ether.
Do not pipette by mouth; handle in designated biosafety areas.
H315
Causes skin irritation
Disruption of the lipid bilayer in the stratum corneum due to compound lipophilicity.
Nitrile gloves (double-layered for concentrated stocks), lab coat.
H319
Causes serious eye irritation
Sulfonamide interaction with ocular mucosal proteins leading to localized inflammation.
Splash-proof chemical safety goggles.
H335
May cause respiratory irritation
Inhalation of micro-particulates triggers localized cytokine release in respiratory epithelia.
Handle powder exclusively within a certified Class II Fume Hood.
Mechanistic Toxicology: The Sulfonamide Bioactivation Pathway
A critical error in early-stage cytotoxicity profiling is the use of metabolically inert cell lines (e.g., standard fibroblasts). Sulfonamides are rarely highly cytotoxic in their parent form. Instead, their toxicity is frequently mediated by hepatic phase I metabolism.
As documented in clinical and molecular studies on, cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) oxidize the aromatic ring or amine groups to form highly reactive hydroxylamine (-NHOH) metabolites. These intermediates spontaneously oxidize into electrophilic nitroso species, which rapidly deplete intracellular glutathione (GSH). The loss of antioxidant defense leads to reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, and ultimately, caspase-mediated apoptosis[3][4].
To capture this effect, experimental designs must utilize metabolically competent cells, such as the HepG2 hepatocellular carcinoma line.
Figure 1: Hepatic CYP450-mediated bioactivation of sulfonamides leading to cellular apoptosis.
Standardized Protocols for Cytotoxicity Evaluation
To ensure the trustworthiness and reproducibility of the cytotoxicity data, the following protocols are designed as self-validating systems . They incorporate strict mathematical quality controls (Z'-factor) and mechanistic counter-screens.
This assay utilizes the MTT or CellTiter-Glo (ATP depletion) method to quantify metabolic viability following exposure to 2-cyclopropoxybenzenesulfonamide. This protocol aligns with established methodologies for evaluating [5].
Rationale: HepG2 cells express the requisite CYP450 enzymes to bioactivate the sulfonamide, preventing false-negative survival data.
Step-by-Step Methodology:
Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Compound Preparation: Dissolve 2-cyclopropoxybenzenesulfonamide in 100% DMSO to create a 10 mM master stock. Prepare serial dilutions in culture media to achieve final well concentrations ranging from 1 µM to 200 µM.
Treatment & Controls:
Test Wells: Add 100 µL of the compound dilutions.
Vehicle Control: Add media containing 0.1% DMSO (ensures solvent does not cause baseline toxicity).
Incubation: Incubate the treated plates for 48 hours.
Quantification: Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Self-Validation (Z'-factor): Before calculating the IC₅₀, calculate the Z'-factor using the formula: Z' = 1 -[3(σ_pos + σ_veh) / |μ_pos - μ_veh|].
Acceptance Criteria: The assay is only valid if Z' > 0.5, proving a robust dynamic range between the vehicle and positive control.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI)
If Protocol 1 indicates a drop in cell viability, it is critical to determine if the mechanism is programmed apoptosis (due to ROS accumulation) or non-specific necrosis (due to membrane lysis).
Rationale: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
Treatment: Treat HepG2 cells in 6-well plates with 2-cyclopropoxybenzenesulfonamide at its calculated IC₅₀ concentration for 24 hours.
Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Incubate in the dark at room temperature for 15 minutes.
Validation (Compensation Controls): Prepare three control tubes: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. This is a mandatory self-validating step to adjust for fluorescence spectral overlap.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in the lower-right quadrant (Annexin V+/PI-, early apoptosis) versus the upper-right quadrant (Annexin V+/PI+, late apoptosis).
Conclusion
2-Cyclopropoxybenzenesulfonamide is a valuable structural motif, but it requires rigorous, mechanistically informed handling and profiling. Because its primary hazard stems from potential CYP450-mediated bioactivation into reactive hydroxylamines, standard toxicity screens are insufficient. By utilizing metabolically competent HepG2 models and enforcing strict self-validating quality controls (like the Z'-factor and compensation matrices), researchers can accurately map the cytotoxicity profile of this compound before advancing it into complex in vivo models.
References
National Center for Biotechnology Information. "2-Cyclopropoxybenzene-1-sulfonamide | C9H11NO3S | CID 72225866 - PubChem." PubChem, [Link].
National Center for Biotechnology Information. "Safety and Hazards: 2-Cyclopropoxybenzene-1-sulfonamide." PubChem, [Link].
Sukmawati, A. W., et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Journal of Asthma and Allergy, Dove Medical Press, 21 July 2022. [Link]
Eldehna, W. M., et al. "Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines." Biomedicines, MDPI, 20 March 2022. [Link]
Application Notes and Protocols for the Synthesis of 2-cyclopropoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction Benzenesulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their diverse biological activities. The incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a cyclopropoxy moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational rigidity, often leading to improved pharmacokinetic profiles and target engagement. This document provides a comprehensive, step-by-step guide for the synthesis of 2-cyclopropoxybenzenesulfonamide, a valuable building block for drug discovery programs.
The protocol outlined herein is a multi-step synthetic sequence designed for robustness and scalability. It commences with the preparation of the key intermediate, 2-hydroxybenzenesulfonamide, followed by a modern catalytic O-cyclopropylation. Each step is detailed with expert insights into the underlying chemical principles, ensuring both successful execution and a deep understanding of the process.
Overall Synthetic Scheme
The synthesis is accomplished via a four-step sequence starting from the commercially available 2,4-dichlorophenol. The initial steps focus on constructing the 2-hydroxybenzenesulfonamide core, which is then elaborated in the final step to introduce the cyclopropoxy group.
Caption: Overall synthetic route to 2-cyclopropoxybenzenesulfonamide.
Part 1: Synthesis of 2-Hydroxybenzenesulfonamide Intermediate
This part details the three-step synthesis of the pivotal 2-hydroxybenzenesulfonamide intermediate.
Step 1: Chlorosulfonation of 2,4-Dichlorophenol
Principle: This step employs chlorosulfonic acid as both a reactant and a solvent to introduce a sulfonyl chloride group ortho to the hydroxyl group. The existing chloro substituents deactivate the ring, but the powerful hydroxyl directing group favors ortho-sulfonation. A large excess of chlorosulfonic acid is used to drive the reaction to completion.[1]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2,4-Dichlorophenol
163.00
81.5 g
0.50
Chlorosulfonic Acid
116.52
291.3 g (166 mL)
2.50
Ice
18.02
1100 g
-
| Methylene Chloride | 84.93 | 200 mL | - |
Protocol:
Reaction Setup: In a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (166 mL, 2.50 mol).
Addition of Phenol: Begin stirring and carefully melt the 2,4-dichlorophenol (81.5 g, 0.50 mol). Add the molten phenol dropwise via the dropping funnel to the chlorosulfonic acid over approximately 1.5 hours. Maintain the internal reaction temperature between 35-40°C using a water bath for cooling as necessary.
Reaction Hold: After the addition is complete, maintain the stirring and temperature at 35-40°C for an additional 20 minutes. Then, allow the mixture to cool to room temperature (20-25°C) and stir for another hour.
Quenching: Prepare a 2 L beaker with 1100 g of crushed ice. With vigorous stirring, cautiously pour the reaction mixture onto the ice. The addition should be slow to control the exothermic quench. Do not allow the quench temperature to exceed 60°C.
Isolation: The product, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and air-dry. For the subsequent step, the crude product can be taken up in methylene chloride (200 mL).[1]
Step 2: Amination of 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride
Principle: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. The reaction is typically performed in an aqueous ammonia solution.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride
261.50
~130 g (from Step 1)
~0.50
Aqueous Ammonia (28-30%)
17.03 (as NH3)
250 mL
~3.75
| Methylene Chloride | 84.93 | 200 mL | - |
Protocol:
Reaction Setup: In a 1 L flask, cool 250 mL of concentrated aqueous ammonia to 0-5°C in an ice bath.
Addition of Sulfonyl Chloride: Slowly add the solution of 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride in methylene chloride from the previous step to the cold ammonia solution. Maintain the temperature between -5°C and 25°C during the addition.
Reaction: Stir the biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
Work-up: Separate the layers. The product, 2-hydroxy-3,5-dichlorobenzenesulfonamide, is typically in the aqueous layer as its ammonium salt. Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the product.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Dehalogenation to 2-Hydroxybenzenesulfonamide
Principle: Catalytic hydrogenation is used to remove the two chlorine atoms from the aromatic ring. A palladium on carbon (Pd/C) catalyst is effective for this transformation. The reaction is performed under a hydrogen atmosphere in a basic aqueous solution, which facilitates the reaction and solubilizes the sulfonamide starting material.[1]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Hydroxy-3,5-dichlorobenzenesulfonamide
242.06
121 g
0.50
Sodium Hydroxide (NaOH)
40.00
60 g
1.50
10% Palladium on Carbon (Pd/C)
-
5 g
-
Water
18.02
500 mL
-
| Hydrogen Gas (H₂) | 2.02 | >50 psi | - |
Protocol:
Reaction Setup: To a hydrogenation vessel (Parr shaker or autoclave), add 2-hydroxy-3,5-dichlorobenzenesulfonamide (121 g, 0.50 mol), sodium hydroxide (60 g, 1.50 mol), and water (500 mL).
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to at least 50 psi. Heat the mixture to 50-60°C and shake or stir vigorously until hydrogen uptake ceases (typically 4-8 hours).
Filtration: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~2. The product, 2-hydroxybenzenesulfonamide, will precipitate as a white solid.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from water or ethanol/water can be performed for higher purity.
Part 2: O-Cyclopropylation of 2-Hydroxybenzenesulfonamide
This final step installs the desired cyclopropoxy group using a modern copper-catalyzed Chan-Lam coupling reaction.
Step 4: Synthesis of 2-Cyclopropoxybenzenesulfonamide
Principle: The Chan-Lam reaction is a versatile cross-coupling method for forming carbon-heteroatom bonds. In this case, a copper(II) catalyst, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the coupling between the hydroxyl group of the sulfonamide and a cyclopropylboronic acid derivative. Oxygen from the air serves as the terminal oxidant in the catalytic cycle. This method is advantageous due to its operational simplicity and tolerance of various functional groups.[2][3]
Caption: Experimental workflow for the Chan-Lam O-cyclopropylation step.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Hydroxybenzenesulfonamide
173.19
8.66 g
0.05
Potassium cyclopropyltrifluoroborate
148.00
11.1 g
0.075
Copper(II) Acetate (Cu(OAc)₂)
181.63
0.91 g
0.005
1,10-Phenanthroline
180.21
0.90 g
0.005
Toluene
-
250 mL
-
| 4Å Molecular Sieves | - | 10 g | - |
Protocol:
Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxybenzenesulfonamide (8.66 g, 0.05 mol), potassium cyclopropyltrifluoroborate (11.1 g, 0.075 mol), copper(II) acetate (0.91 g, 0.005 mol), 1,10-phenanthroline (0.90 g, 0.005 mol), and powdered 4Å molecular sieves (10 g).
Solvent Addition: Add toluene (250 mL) to the flask.
Reaction Conditions: Heat the mixture to 80°C and stir vigorously. It is crucial that the reaction is open to the air (or under an oxygen balloon) to allow for the oxidative cycle of the catalyst.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and molecular sieves. Rinse the pad with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M aqueous HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-cyclopropoxybenzenesulfonamide as a pure solid.
Data Summary and Expected Results
Step
Product
Expected Yield
Purity (Typical)
1
2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride
75-85%
>95% (crude)
2
2-Hydroxy-3,5-dichlorobenzenesulfonamide
80-90%
>97%
3
2-Hydroxybenzenesulfonamide
85-95%
>98%
4
2-Cyclopropoxybenzenesulfonamide
60-75%
>99% (after chromatography)
Safety Precautions
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Hydrogen Gas: Highly flammable. The dehalogenation step should be conducted in a designated area for hydrogenation with appropriate safety measures and equipment. Ensure the system is purged of air to prevent explosive mixtures.
General Precautions: Always wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
DeRosa, J., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3648–3656. [Link]
DeRosa, J., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed, National Library of Medicine. [Link]
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. [Link]
Diehr, H. J. (1985). U.S. Patent No. 4,556,733. U.S.
Application Notes and Protocols: Achieving Optimal Solubilization of 2-Cyclopropoxybenzenesulfonamide for Cellular Assays
Introduction: The Solubility Challenge of 2-Cyclopropoxybenzenesulfonamide 2-Cyclopropoxybenzenesulfonamide is a small molecule of interest in contemporary drug discovery programs. Its successful evaluation in cell-based...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Solubility Challenge of 2-Cyclopropoxybenzenesulfonamide
2-Cyclopropoxybenzenesulfonamide is a small molecule of interest in contemporary drug discovery programs. Its successful evaluation in cell-based assays is a critical step in elucidating its biological activity and mechanism of action. A significant hurdle to obtaining reliable and reproducible in vitro data is the compound's inherent physicochemical properties. With a molecular weight of 213.26 g/mol and a predicted XLogP3-AA of 1, 2-cyclopropoxybenzenesulfonamide is characterized by moderate lipophilicity.[1] This property dictates its poor solubility in aqueous media, such as cell culture medium, necessitating the use of organic solvents for initial dissolution.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and establishing a robust protocol for the preparation of 2-cyclopropoxybenzenesulfonamide solutions for cell-based experiments. We will delve into the rationale behind solvent selection, provide detailed, validated protocols for solubility testing and stock solution preparation, and emphasize the critical importance of assessing solvent-induced cytotoxicity to ensure data integrity.
Solvent Selection: A Balance of Solubilizing Power and Biocompatibility
The ideal solvent for cell-based assays must possess two key attributes: high solubilizing power for the compound of interest and minimal toxicity to the cells at the final working concentration.
Dimethyl Sulfoxide (DMSO): The Primary Solvent of Choice
Dimethyl sulfoxide (DMSO) is a universal amphiphilic solvent, widely regarded as the gold standard for dissolving water-insoluble compounds for biological assays.[2][3] Its ability to dissolve a broad spectrum of organic molecules makes it the preferred initial choice for creating high-concentration stock solutions of 2-cyclopropoxybenzenesulfonamide.[4][5]
Ethanol (EtOH): A Viable Alternative
Ethanol can also serve as a solvent for compounds with moderate lipophilicity.[4][6] While generally considered less universally effective than DMSO, it may be a suitable alternative for certain cell lines or experimental conditions where DMSO is contraindicated. However, it is important to note that ethanol can also exhibit cytotoxicity and may interfere with cellular processes.[6][7]
Direct dissolution of 2-cyclopropoxybenzenesulfonamide in aqueous buffers is not recommended. Its hydrophobic nature will likely lead to precipitation, resulting in inaccurate and non-reproducible concentrations in your experiments.[4][5]
Data Summary: Recommended Solvents for 2-Cyclopropoxybenzenesulfonamide
Solvent
Recommended Use
Key Considerations
Dimethyl Sulfoxide (DMSO)
Primary choice for stock solution preparation.
High solubilizing power.[4][5] Final concentration in cell culture should typically not exceed 0.5% to avoid cytotoxicity.[2][8]
Ethanol (EtOH)
Alternative for stock solution preparation.
May be less cytotoxic for some cell lines.[6] Requires careful optimization of final concentration.[7]
Aqueous Buffers
Not recommended for initial dissolution.
The compound is expected to be insoluble or poorly soluble.[4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of your cell-based assays with 2-cyclopropoxybenzenesulfonamide.
Protocol 1: Small-Scale Solubility Testing
Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test to confirm the optimal solvent and estimate the maximum achievable concentration.
Visually inspect for complete dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[5][9]
Observe the solutions. The solvent that yields a clear solution at the highest concentration is the preferred choice for preparing the primary stock solution.
Protocol 2: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 50 mM stock solution of 2-cyclopropoxybenzenesulfonamide in DMSO. Adjust calculations based on your desired concentration and the molecular weight (213.26 g/mol ).
Materials:
2-cyclopropoxybenzenesulfonamide powder
Cell culture grade Dimethyl Sulfoxide (DMSO)
Sterile conical tube or vial
Analytical balance
Vortex mixer
Sonicator water bath (optional)
Procedure:
Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Weighing: Accurately weigh 10.66 mg of 2-cyclopropoxybenzenesulfonamide and transfer it to a sterile tube.
Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube.
Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the compound is fully dissolved. If necessary, sonicate for 10-15 minutes.[4][5] Visually confirm that no solid particles are present.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 3: Determining the Maximum Tolerated Solvent Concentration
It is imperative to determine the highest concentration of the chosen solvent (the vehicle) that does not affect the viability or function of your specific cell line.[10][11] This is achieved by performing a dose-response experiment with the solvent alone.
Materials:
Your cell line of interest, seeded in a multi-well plate
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your standard assay protocol and allow them to adhere overnight.
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. Typical concentrations to test range from 2% down to 0.015% (v/v).[6] Include a "no solvent" control (medium only).
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various solvent concentrations.
Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
Data Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control is your maximum tolerated solvent concentration. This concentration should not be exceeded in your compound experiments.
Protocol 4: Preparing Working Solutions and Dosing Cells
This protocol outlines the serial dilution of the high-concentration stock solution to the final working concentration for treating cells.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing final working solutions.
Procedure:
Thaw Stock Solution: Thaw one aliquot of your 50 mM 2-cyclopropoxybenzenesulfonamide stock solution at room temperature.
Intermediate Dilution (Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, add 2 µL of the 50 mM stock to 998 µL of complete cell culture medium to create a 100 µM intermediate solution. The DMSO concentration is now 0.2%.
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 200 µL of medium, add 22.2 µL of the 100 µM intermediate solution.
Vehicle Control: It is absolutely critical to include a vehicle control in every experiment.[10] This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the compound-treated cells. This is prepared by performing the same dilution steps with pure solvent instead of the compound stock solution.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be inherently self-validating.
Solubility Testing directly confirms the appropriateness of the chosen solvent.
The Solvent Cytotoxicity Assay establishes a safe working concentration for your specific cell line, ensuring that any observed effects are due to the compound and not the vehicle.
The inclusion of a Vehicle Control in every experiment provides a direct baseline for assessing the compound's activity.
By rigorously adhering to these steps, researchers can be confident in the integrity and reproducibility of their experimental results.
References
Hermann, R., & K. L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
Kulig, M., et al. (2023). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals, 16(2), 239.
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
Akbari, J., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Galen Medical Journal.
Hermann, R., & K. L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
Prado-Prone, G., et al. (2020). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Analytical Biochemistry, 611, 113983.
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
BenchChem. (2025). Application Notes and Protocols: Dissolving PDE4-IN-10 for Cell Culture Experiments.
Akbari, J., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID.
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
Sprando, R. L., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100788.
Application Notes & Protocols: 2-Cyclopropoxybenzenesulfonamide as a Selective Cyclooxygenase-2 (COX-2) Inhibitor
Introduction The cyclooxygenase (COX) enzyme family, with its two principal isoforms COX-1 and COX-2, plays a critical role in the biosynthesis of prostaglandins from arachidonic acid.[1] While COX-1 is constitutively ex...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The cyclooxygenase (COX) enzyme family, with its two principal isoforms COX-1 and COX-2, plays a critical role in the biosynthesis of prostaglandins from arachidonic acid.[1] While COX-1 is constitutively expressed and contributes to homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain, fever, and inflammation.[1][2] Consequently, the development of selective COX-2 inhibitors has been a major focus in the search for anti-inflammatory therapeutics with a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[2][3][4]
The benzenesulfonamide scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, as exemplified by the marketed drug celecoxib.[5] This application note details the utility and protocols for a novel derivative, 2-cyclopropoxybenzenesulfonamide, as a highly selective COX-2 inhibitor for research applications. The incorporation of a cyclopropoxy moiety is designed to enhance binding affinity and selectivity, potentially through favorable interactions within the COX-2 active site and by influencing the electronic properties of the molecule.[6][7] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to investigate the effects of 2-cyclopropoxybenzenesulfonamide in both enzymatic and cell-based assays.
Mechanism of Action
2-Cyclopropoxybenzenesulfonamide is hypothesized to exert its selective inhibitory effect on COX-2 through a mechanism characteristic of the sulfonamide class of inhibitors. The primary interaction is the coordination of the sulfonamide moiety with the active site of the COX-2 enzyme. This interaction is facilitated by the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky benzenesulfonamide group, a feature not present in the more constricted active site of COX-1.[5] The cyclopropoxy group at the 2-position of the benzene ring is postulated to further enhance this selectivity and the potency of the inhibitor. The rigid structure of the cyclopropyl ring can lead to a more favorable conformation for binding within the hydrophobic channel of the COX-2 active site.[7]
The proposed binding mechanism suggests that the sulfonamide group forms hydrogen bonds with key residues in the COX-2 active site, while the cyclopropoxy-substituted benzene ring occupies the hydrophobic side pocket, leading to potent and selective inhibition of prostaglandin synthesis.
Visualization of the COX-2 Inhibition Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for 2-cyclopropoxybenzenesulfonamide.
Caption: Inhibition of the COX-2 pathway by 2-cyclopropoxybenzenesulfonamide.
Applications in Research
2-Cyclopropoxybenzenesulfonamide can be utilized as a valuable research tool in a variety of fields:
Inflammation Research: To investigate the role of COX-2 in cellular and animal models of inflammation.
Cancer Biology: To explore the involvement of COX-2 in tumor growth, angiogenesis, and metastasis, as COX-2 is overexpressed in several types of cancer.[3]
Neurobiology: To study the role of COX-2 in neuroinflammation and its potential implications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8]
Drug Discovery: As a reference compound for the development of new and more potent selective COX-2 inhibitors.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 values of 2-cyclopropoxybenzenesulfonamide for both COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
Human recombinant COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Heme
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
2-Cyclopropoxybenzenesulfonamide
96-well microplate
Microplate reader
Protocol Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Steps:
Prepare Reagents: Prepare all reagents and solutions as per the manufacturer's instructions. A stock solution of 2-cyclopropoxybenzenesulfonamide should be prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
Inhibitor Incubation: Add the serially diluted 2-cyclopropoxybenzenesulfonamide or a known control inhibitor (e.g., celecoxib) to the wells. Include a control group with solvent only. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction: To initiate the reaction, add arachidonic acid and TMPD to each well.
Measure Absorbance: Immediately measure the absorbance at 595 nm using a microplate reader. Take readings every minute for 5-10 minutes.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Expected Results: 2-Cyclopropoxybenzenesulfonamide is expected to show a significantly lower IC50 value for COX-2 compared to COX-1, indicating its selectivity.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
2-Cyclopropoxybenzenesulfonamide
>100 (Expected)
<0.1 (Expected)
>1000 (Expected)
Celecoxib (Reference)
~15
~0.04
~375
Ibuprofen (Non-selective)
~10
~20
~0.5
Note: The above values for 2-cyclopropoxybenzenesulfonamide are hypothetical and for illustrative purposes.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the inhibitory effect of 2-cyclopropoxybenzenesulfonamide on the production of PGE2 in a cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in cells (e.g., macrophages, fibroblasts). The amount of PGE2 produced and secreted into the cell culture medium is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
Cell line (e.g., RAW 264.7 murine macrophages)
Cell culture medium and supplements
Lipopolysaccharide (LPS)
2-Cyclopropoxybenzenesulfonamide
PGE2 ELISA kit
24-well cell culture plates
Protocol Workflow:
Caption: Workflow for the cell-based PGE2 immunoassay.
Detailed Steps:
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
Cell Treatment: Pre-treat the cells with various concentrations of 2-cyclopropoxybenzenesulfonamide for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours.
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the percentage of inhibition of PGE2 production for each concentration of 2-cyclopropoxybenzenesulfonamide and calculate the IC50 value.
Troubleshooting and Considerations
Solubility: Ensure that 2-cyclopropoxybenzenesulfonamide is fully dissolved in the solvent before diluting it in aqueous buffers. Precipitation of the compound can lead to inaccurate results.
Cytotoxicity: At high concentrations, the compound may exhibit cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cell-based PGE2 assay to ensure that the observed reduction in PGE2 is not due to cell death.
Enzyme Activity: The activity of recombinant enzymes can vary between batches. It is important to perform appropriate controls and to use a reference inhibitor to ensure the validity of the assay.
Conclusion
2-Cyclopropoxybenzenesulfonamide represents a promising tool for the selective inhibition of COX-2 in a research setting. Its unique chemical structure, combining the well-established benzenesulfonamide pharmacophore with a cyclopropoxy moiety, provides a strong rationale for its high potency and selectivity. The protocols outlined in this application note provide a robust framework for researchers to investigate the biological effects of this compound and to further explore the role of COX-2 in health and disease.
References
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]
Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Semantic Scholar. [Link]
Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. Biochemistry. [Link]
Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][9][10][11]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]
Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. PubMed. [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. MDPI. [Link]
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI. [Link]
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]
Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [Link]
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The 2-cyclopropoxybenzenesulfonamide motif is a highly privileged pharmacophore in modern drug discovery. It serves as a critical building block for synthesizing targeted anticancer agents, including novel tubulin inhibitors[1] and selective carbonic anhydrase (CA) antagonists[2].
Unlike flexible, linear alkoxy groups (e.g., methoxy or ethoxy), the cyclopropoxy moiety imparts unique steric rigidity and enhanced metabolic stability against cytochrome P450-mediated oxidative dealkylation. When positioned ortho to a primary sulfonamide—a classic zinc-binding group—this structural arrangement creates a highly specific, sterically constrained vector for interacting with metalloenzyme active sites[3].
The synthesis of ortho-alkoxy benzenesulfonamides presents a unique regiochemical challenge. As a Senior Application Scientist, it is crucial to understand why certain synthetic routes are chosen over others to ensure scalability and regulatory compliance.
The Pitfall of Direct Chlorosulfonation: Direct chlorosulfonation of cyclopropoxybenzene predominantly yields the 4-cyclopropoxybenzenesulfonyl chloride isomer. The powerful para-directing effect of the ether oxygen makes accessing the ortho-isomer via this route highly inefficient.
The Limitation of Chan-Lam Coupling: While copper-catalyzed Chan-Lam cross-coupling of phenols with potassium cyclopropyltrifluoroborate is an excellent method for synthesizing aryl cyclopropyl ethers[4], applying this to 2-hydroxybenzenesulfonamides risks heavy metal (Cu) contamination in the final Active Pharmaceutical Ingredient (API). Furthermore, primary sulfonamides can undergo competitive N-cyclopropylation, destroying yield.
The Optimal Route (Nucleophilic Aromatic Substitution - SNAr): To achieve absolute regiocontrol and avoid transition metals, this protocol utilizes an SNAr approach starting from commercially available 2-fluorobenzenesulfonyl chloride. The sulfonyl chloride is first converted to an N-tert-butyl sulfonamide. Despite the sulfonamide proton being acidic (pKa ~10) and forming a deactivating anion under basic conditions, the powerful electron-withdrawing nature of the sulfonyl group sufficiently activates the ortho-fluorine to undergo SNAr with sodium cyclopropoxide at elevated temperatures.
Workflow & Biological Pathway Visualizations
Fig 1. Three-step synthetic workflow for 2-cyclopropoxybenzenesulfonamide via SNAr.
Fig 2. Mechanism of action: Sulfonamide-mediated inhibition of Carbonic Anhydrase.
Quantitative Data & Quality Control Metrics
The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for each step of the optimized protocol.
Step 1: Synthesis of N-(tert-butyl)-2-fluorobenzenesulfonamide
Causality: The tert-butyl group is chosen as a protecting group because it is robust against the strongly basic conditions of the subsequent SNAr step, yet easily cleaved under mildly acidic conditions later.
Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Cool the solution to 0 °C using an ice-water bath.
Add tert-butylamine (110.0 mmol, 2.2 eq) dropwise over 15 minutes. Note: 2.2 equivalents are used because one equivalent acts as the nucleophile, and the second acts as an acid scavenger for the generated HCl.
Remove the ice bath and stir at room temperature for 2 hours.
Workup: Quench with 1M HCl (100 mL), extract with DCM (2 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid.
Step 2: Synthesis of N-(tert-butyl)-2-cyclopropoxybenzenesulfonamide
Causality: Three equivalents of NaH are required. The first equivalent deprotonates the acidic sulfonamide N-H. The second equivalent deprotonates the cyclopropanol to form the active nucleophile. The third acts as a buffer to ensure complete conversion and neutralize trace moisture.
In a flame-dried Schlenk flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 150.0 mmol, 3.0 eq) in anhydrous DMF (100 mL).
Cool the suspension to 0 °C. Carefully add cyclopropanol (100.0 mmol, 2.0 eq) dropwise. Safety Warning: Vigorous evolution of highly flammable H₂ gas will occur.
Stir for 30 minutes at room temperature to ensure complete alkoxide formation.
Add the N-(tert-butyl)-2-fluorobenzenesulfonamide (50.0 mmol, 1.0 eq) from Step 1 in one portion.
Heat the reaction mixture to 90 °C for 12 hours.
Workup: Cool to 0 °C, carefully quench with saturated aqueous NH₄Cl (50 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).
Step 3: Global Deprotection to 2-Cyclopropoxybenzenesulfonamide
Causality: Trifluoroacetic acid (TFA) cleaves the tert-butyl group via an Sₙ1 mechanism. The reaction is thermodynamically driven forward by the stability of the departing tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, irreversibly pushing the equilibrium to the product side.
Dissolve the purified intermediate from Step 2 (40.0 mmol) in anhydrous DCM (40 mL).
Add Trifluoroacetic Acid (TFA, 40 mL) in a single stream.
Stir the mixture at room temperature for 4 to 8 hours. Monitor the reaction via LC-MS until the starting material is completely consumed.
Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.
Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford the pure 2-cyclopropoxybenzenesulfonamide target.
Self-Validation & In-Process Monitoring
A self-validating protocol requires strict analytical checkpoints:
Intermediate Validation (Step 2): The success of the SNAr is confirmed by ¹H NMR. The disappearance of the highly deshielded ortho-fluorine-adjacent aromatic proton and the appearance of a distinct multiplet at ~0.8-0.9 ppm (representing the cyclopropyl CH₂ groups) confirms etherification.
Final API Validation (Step 3): The successful deprotection is visually indicated by the cessation of isobutylene gas evolution and analytically confirmed by the complete disappearance of the sharp 9-proton singlet at ~1.2 ppm in the ¹H NMR spectrum.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72225866, 2-Cyclopropoxybenzene-1-sulfonamide." PubChem, 2026. Available at:[Link]
Derosa, J., O'Duill, M. L., Holcomb, M., & Engle, K. M. "Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(6), 3417-3425, 2018. Available at:[Link]
Justia Patents. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity." Patent Application US20240000000A1, 2024. Available at:[Link]
Application Notes and Protocols for In Vivo Dosing of 2-cyclopropoxybenzenesulfonamide in Murine Models
Introduction: A Strategic Framework for In Vivo Evaluation of 2-cyclopropoxybenzenesulfonamide The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutics. Comp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Strategic Framework for In Vivo Evaluation of 2-cyclopropoxybenzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutics. Compounds bearing this moiety have been successfully developed as inhibitors of two key enzyme families: the carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). Given the structural attributes of 2-cyclopropoxybenzenesulfonamide, it is plausible that its biological activity stems from the inhibition of one of these targets. CAs are implicated in a variety of physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1][2][3] COX-2 is a key mediator of inflammation and pain, and its selective inhibition is a well-established approach for treating inflammatory disorders and has shown promise in oncology.[4][5][6]
This guide provides a comprehensive framework for researchers to establish robust in vivo dosing guidelines for 2-cyclopropoxybenzenesulfonamide in murine models. In the absence of specific preclinical data for this molecule, we present a logical, step-by-step approach to characterize its formulation, determine a safe and effective dose range, and elucidate its pharmacodynamic effects. This protocol is designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Part 1: Physicochemical Characterization and Formulation Development
A critical initial step for any in vivo study is the development of a suitable formulation that ensures consistent and reproducible exposure of the test compound. This is particularly crucial for compounds with poor aqueous solubility, a common characteristic of small molecule inhibitors.
1.1. Solubility Assessment
A preliminary assessment of the solubility of 2-cyclopropoxybenzenesulfonamide in various pharmaceutically acceptable vehicles is essential. This will inform the selection of an appropriate vehicle for in vivo administration.
Table 1: Recommended Solvents for Initial Solubility Screening
Vehicle Category
Examples
Rationale
Aqueous
Saline, Phosphate-Buffered Saline (PBS)
Ideal for soluble compounds, but unlikely to be sufficient for many small molecules.
Can increase the solubility of poorly soluble compounds. However, potential for toxicity at higher concentrations must be considered.[6]
Surfactants
Tween® 80, Cremophor® EL
Can form micelles to encapsulate and solubilize hydrophobic compounds.
Suspending Agents
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water
Forms a uniform suspension for oral administration of insoluble compounds.
Complexing Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
Oils
Corn oil, Sesame oil
Suitable for highly lipophilic compounds, typically for oral or subcutaneous administration.
Protocol 1: Small-Scale Solubility Assessment
Weigh 1-2 mg of 2-cyclopropoxybenzenesulfonamide into separate microcentrifuge tubes.
Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective tubes.
Vortex vigorously for 2-5 minutes.
Visually inspect for complete dissolution.
If not fully dissolved, incrementally add more vehicle, vortexing after each addition, until the compound dissolves or a practical volume limit is reached.
Record the approximate solubility in mg/mL for each vehicle.
1.2. Formulation Selection and Preparation for In Vivo Studies
Based on the solubility data, select a vehicle that provides the desired concentration with good stability and low potential for toxicity. For oral administration of poorly soluble compounds, a suspension in 0.5% methylcellulose is often a practical starting point.[2]
Protocol 2: Preparation of a Suspension for Oral Gavage
Calculate the required amount of 2-cyclopropoxybenzenesulfonamide and vehicle (e.g., 0.5% methylcellulose in sterile water) based on the desired dose and the number of animals.
In a sterile container, add a small amount of the vehicle to the powdered compound to create a paste.
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
Visually inspect the suspension for homogeneity before each administration. Maintain continuous stirring or vortexing during dosing to prevent settling.
Part 2: In Vivo Dose Determination and Pharmacokinetics
With a suitable formulation, the next phase involves determining a safe dose range and understanding the pharmacokinetic profile of the compound.
2.1. Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that can be administered without causing unacceptable toxicity.[8][9][10] This is a crucial step to establish the upper limit for efficacy studies.
Protocol 3: Acute MTD Study in Mice
Use a small cohort of mice (e.g., 3-5 per group).
Administer single escalating doses of 2-cyclopropoxybenzenesulfonamide to different groups. A suggested starting dose range, based on other benzenesulfonamide derivatives, could be 10, 30, and 100 mg/kg.[11][12][13]
Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days.[14]
The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% loss in body weight.[15]
2.2. Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time. This is essential for determining the dosing frequency required to maintain therapeutic concentrations.[16][17][18][19][20]
Protocol 4: Single-Dose PK Study in Mice
Administer a single dose of 2-cyclopropoxybenzenesulfonamide (e.g., a dose below the MTD) to a cohort of mice, typically via the intended therapeutic route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Part 3: Target Identification and Pharmacodynamic (PD) Biomarker Analysis
To design a meaningful efficacy study, it is crucial to first identify the primary biological target of 2-cyclopropoxybenzenesulfonamide and then select appropriate pharmacodynamic (PD) biomarkers to measure target engagement in vivo.
3.1. In Vitro Target Screening
The structural similarity of 2-cyclopropoxybenzenesulfonamide to known inhibitors suggests that it likely targets either carbonic anhydrases or COX-2. An initial in vitro screening assay is the most direct way to determine this.
Protocol 5: In Vitro Enzyme Inhibition Assays
COX-2 Inhibition Assay: Utilize a commercially available COX-2 inhibitor screening kit to measure the IC50 of 2-cyclopropoxybenzenesulfonamide against COX-2.[21] Compare its activity to a known selective COX-2 inhibitor like celecoxib.
Carbonic Anhydrase Inhibition Assay: Screen the compound against a panel of human CA isoforms (e.g., CA I, II, IX, XII) using a stopped-flow CO2 hydrase assay or a fluorescence-based assay.[16][22] Compare its inhibitory profile to a broad-spectrum CA inhibitor like acetazolamide.
Diagram 1: Workflow for Target Identification and In Vivo Study Design
Caption: Workflow for characterizing a novel compound for in vivo studies.
3.2. In Vivo Pharmacodynamic (PD) Assays
Once the primary target is identified, specific in vivo PD assays can be conducted to confirm target engagement at the chosen dose and schedule.
If the target is COX-2:
Protocol 6: In Vivo COX-2 Pharmacodynamic Assay
Establish a relevant murine model of inflammation or a tumor xenograft model known to express COX-2.[11]
Treat animals with 2-cyclopropoxybenzenesulfonamide at a dose determined from the MTD and PK studies.
At various time points after dosing, collect tissue samples (e.g., inflamed paw tissue, tumor tissue) or blood.
Measure the levels of prostaglandin E2 (PGE2), a downstream product of COX-2 activity, using an ELISA or LC-MS/MS. A significant reduction in PGE2 levels in treated animals compared to vehicle controls would indicate target engagement.[23][24]
If the target is Carbonic Anhydrase:
Protocol 7: In Vivo Carbonic Anhydrase Pharmacodynamic Assay
Administer 2-cyclopropoxybenzenesulfonamide to mice at a selected dose.
A non-invasive method to assess CA activity in vivo is through hyperpolarized 13C-magnetic resonance spectroscopy, which measures the rate of exchange between bicarbonate and carbon dioxide.[20]
Alternatively, ex vivo assays can be performed on tissues of interest (e.g., brain, kidney, tumor). Tissues can be homogenized, and CA activity can be measured using established assays. A reduction in CA activity compared to vehicle-treated animals would confirm target engagement.
Liquid Chromatography Methods for the Isolation and Purification of 2-Cyclopropoxybenzenesulfonamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmaceutical Intermediate Profiling and Preparative Scale-Up Executive Summary & Mechanistic Rationale The isolation...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Pharmaceutical Intermediate Profiling and Preparative Scale-Up
Executive Summary & Mechanistic Rationale
The isolation of highly pure pharmaceutical building blocks is a critical bottleneck in drug discovery. 2-Cyclopropoxybenzenesulfonamide is a specialized intermediate often utilized in the synthesis of sulfonamide-based therapeutics. Successfully isolating this compound from a crude synthetic mixture requires a deep understanding of its physicochemical properties to design a robust liquid chromatography (LC) method.
The Causality of Method Selection
To develop an optimal reversed-phase liquid chromatography (RPLC) method, we must analyze the molecule's structural features:
The Sulfonamide Group (-SO₂NH₂): Sulfonamides are weakly acidic. The parent benzenesulfonamide core has a known pKa of approximately 10.1 (1 [1]). As demonstrated in fundamental 2 [2], the retention of these amphoteric compounds is heavily dictated by the mobile phase pH.
The Cyclopropoxy Group: This strained ether linkage adds significant lipophilicity, making the molecule highly suitable for C18 stationary phases. However, strained cyclopropane rings can be sensitive to highly concentrated, strong acids during fraction concentration.
Expert Insight: While 0.1% Trifluoroacetic acid (TFA) is a standard LC additive, concentrating preparative fractions containing TFA can lead to high local acidity during lyophilization, risking acid-catalyzed ring-opening of the cyclopropoxy group. Therefore, 0.1% Formic Acid (FA) (pH ~2.7) is the optimal choice. It provides sufficient acidity to keep the sulfonamide fully protonated (neutral) for sharp peak shapes, while being volatile and gentle enough to preserve the cyclopropane ring during solvent evaporation.
Mobile phase pH effect on sulfonamide ionization and retention.
Quantitative Data & Method Specifications
The following tables summarize the target's properties (3 [3]) and the optimized gradients for both analytical profiling and preparative scale-up.
Table 1: Physicochemical Properties of Target
Parameter
Value
Impact on Chromatography
IUPAC Name
2-cyclopropoxybenzenesulfonamide
Target analyte.
CAS Number
1243451-33-3
Identifier for standard acquisition.
Molecular Weight
213.25 g/mol
Detectable via LC-MS (ESI+) at m/z 214.0 [M+H]⁺.
pKa (Sulfonamide)
~10.1
Requires pH < 8 to remain neutral; pH 2.7 optimal.
LogP (Predicted)
~1.8 - 2.2
Elutes in the middle of a standard reversed-phase gradient.
This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST), the protocol mathematically proves the column chemistry and mobile phase are interacting correctly before precious synthetic samples are injected.
Step 1: Mobile Phase & Standard Preparation
Prepare Mobile Phase A: 1000 mL of LC-MS grade H₂O + 1.0 mL Formic Acid.
Prepare Mobile Phase B: 1000 mL of LC-MS grade Acetonitrile + 1.0 mL Formic Acid.
Prepare a reference standard of 2-cyclopropoxybenzenesulfonamide at 0.1 mg/mL in 50:50 H₂O:MeCN.
Step 2: System Suitability Test (SST) Execution
Inject the reference standard 5 consecutive times using the gradient in Table 2 .
Validation Criteria:
Retention Time (RT) %RSD must be < 1.0%. (Validates pump delivery).
Tailing Factor (Tf) must be between 0.9 and 1.3. (If Tf > 1.5, the pH is incorrect or the column has active silanols, invalidating the setup).
Theoretical Plates (N) > 10,000.
Step 3: Crude Sample Profiling
Dissolve the crude synthesis mixture in DMSO to a concentration of 10 mg/mL.
Filter through a 0.22 µm PTFE syringe filter.
Inject 1 µL. Identify the target peak via MS (m/z 214.0 [M+H]⁺) and assess the closely eluting impurities (often unreacted starting materials or positional isomers).
Protocol B: Preparative Isolation
Step 1: Scale-Up Calculations
Based on the analytical RT, calculate the focused gradient (as shown in Table 3 ) to elute the target compound around the midpoint of the gradient (~40-50% B). This shallow slope (10% to 60% over 13 mins) maximizes resolution from structural isomers.
Step 2: Injection & Mass-Triggered Fractionation
Load the preparative column (C18, 21.2 x 250 mm).
Inject 500 µL of the filtered crude mixture (100 mg/mL in DMSO).
Utilize mass-directed fraction collection targeting m/z 214.0. This ensures only the peak containing the 2-cyclopropoxybenzenesulfonamide is collected, ignoring UV-absorbing non-target impurities.
Step 3: Post-Run Processing
Pool the collected fractions.
Freeze the pool at -80°C and lyophilize for 24-48 hours. The use of volatile Formic Acid ensures it sublimates completely, leaving the pure, neutral sulfonamide powder without degrading the cyclopropoxy ring.
Troubleshooting & Optimization
Observation
Mechanistic Cause
Corrective Action
Peak Tailing (Tf > 1.5)
Incomplete protonation of the sulfonamide or secondary silanol interactions.
Verify mobile phase pH is < 3.0. Ensure fresh Formic Acid is used. Switch to an end-capped C18 column.
Co-elution with Isomer
3-cyclopropoxy or 4-cyclopropoxy isomers have identical masses and similar LogP.
Flatten the preparative gradient specifically around the elution point (e.g., hold at 35% B for 5 minutes) to increase
α
(selectivity).
Precipitation on Column
The sample crashes out of the aqueous mobile phase upon injection.
Reduce injection volume. Dilute the DMSO sample with 20% Mobile Phase A prior to injection to pre-adapt the solubility state.
References
Benzenesulfonamide Properties. ChemicalBook. Verified physicochemical data and pKa values for the benzenesulfonamide core.
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO / Journal of the Brazilian Chemical Society. Mechanistic validation of pH-dependent reversed-phase retention for sulfonamides.
2-Cyclopropoxybenzene-1-sulfonamide | C9H11NO3S | CID 72225866. PubChem, National Institutes of Health. Structural and computed physical properties.
Executive Summary & Rationale Sulfonamides are indispensable pharmacophores in modern drug discovery, frequently deployed as bioisosteres for amides to improve metabolic stability and modulate physicochemical properties[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
Sulfonamides are indispensable pharmacophores in modern drug discovery, frequently deployed as bioisosteres for amides to improve metabolic stability and modulate physicochemical properties[1]. The compound 2-cyclopropoxybenzenesulfonamide (PubChem CID: 72225866)[2] presents a highly valuable, yet synthetically challenging, building block. The incorporation of an ortho-cyclopropoxy group provides unique conformational constraints and lipophilicity. However, its steric bulk and electron-donating nature fundamentally alter the reactivity of the sulfonamide nitrogen during C-N bond-forming cross-coupling reactions. This guide details field-proven methodologies for functionalizing this hindered substrate while maintaining structural integrity.
Mechanistic Insights & Causality
When engaging 2-cyclopropoxybenzenesulfonamide in cross-coupling, two primary mechanistic bottlenecks dictate experimental design:
Steric Impediment at the Ortho Position: The cyclopropyl ring projects significant steric bulk toward the sulfonamide group. In transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig coupling), this hinders the critical reductive elimination step. To overcome this, highly hindered biaryl phosphine ligands (e.g., tBuBrettPhos) must be utilized to force the metal center into a geometry that accelerates reductive elimination over off-cycle degradation.
Cyclopropyl Ring Integrity: Cyclopropyl ethers are sensitive to harsh radical conditions and strongly Lewis acidic environments, which can trigger unwanted ring-opening[3]. However, recent advances in sulfonamide cross-electrophile coupling and radical cascades demonstrate that cyclopropyl rings can remain intact if the catalytic cycle avoids long-lived radical intermediates at adjacent positions[4],[5]. For instance, radical cascade additions successfully yield complex sulfonamide scaffolds without cyclopropyl ring opening when intermediates are rapidly oxidized or trapped[6]. Therefore, controlled catalytic cycles are prioritized.
Workflow & Decision Matrix
Workflow for selecting Pd- vs. Cu-catalyzed cross-coupling based on electrophile sterics.
Objective: High-efficiency coupling of 2-cyclopropoxybenzenesulfonamide with aryl bromides.
Causality of Experimental Choices:
The ortho-cyclopropoxy group presents a severe steric barrier to the reductive elimination step in the Pd-catalytic cycle. By employing tBuBrettPhos , a ligand with a massive steric profile, we force the Pd center into a highly constrained geometry that dramatically accelerates reductive elimination. This outcompetes off-cycle catalyst poisoning caused by the cyclopropoxy oxygen coordinating to the metal. A weak inorganic base (K₂CO₃) is chosen over strong alkoxides to prevent base-mediated cleavage of the sulfonamide.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-cyclopropoxybenzenesulfonamide (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and anhydrous K₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous t-Amyl alcohol (2.5 mL). Seal the tube with a Teflon-lined cap, remove from the glovebox, and stir at room temperature for 5 minutes to ensure uniform suspension.
Heating: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
Self-Validation & Quality Control: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Logic: You should observe the formation of the product mass. If the starting sulfonamide remains unconsumed while the aryl bromide is depleted, the system is suffering from oxidative addition without subsequent reductive elimination (catalyst resting state trap). This validates the need to increase the ligand-to-palladium ratio to 3:1 to ensure complete complexation.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Copper-Catalyzed Chan-Lam N-Arylation
Objective: Mild coupling of 2-cyclopropoxybenzenesulfonamide with arylboronic acids to preserve highly sensitive functional groups.
Causality of Experimental Choices:
Cu(II)-catalyzed Chan-Lam coupling operates via a Cu(II)/Cu(III) cycle. Ambient oxygen is strictly required as the terminal oxidant to turnover Cu(I) back to the active Cu(II) species. The mild, room-temperature conditions are deliberately chosen to prevent thermal degradation or Lewis-acid-mediated ring-opening of the sensitive cyclopropyl ether. Pyridine acts dually as a base to deprotonate the sulfonamide and as a ligand to stabilize the Cu intermediate.
Step-by-Step Methodology:
Preparation: In a 20 mL open-air vial, combine 2-cyclopropoxybenzenesulfonamide (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), and Cu(OAc)₂ (10 mol%).
Solvent/Base Addition: Add anhydrous Dichloromethane (DCM) (5.0 mL) followed by Pyridine (2.0 equiv).
Reaction: Stir the mixture vigorously at room temperature (25 °C) open to the air. (Do not seal the vial; O₂ is the terminal oxidant).
Self-Validation & Quality Control: Visually monitor the reaction solution.
Validation Logic: The mixture must transition from a light blue suspension to a deep green/brown homogeneous solution within 30 minutes. This colorimetric shift self-validates the successful formation of the active Cu-amine complex. A persistent light blue color indicates failed deprotonation; verify pyridine quality and dryness.
Workup: After 16 hours, wash the organic layer with 1M HCl (to remove pyridine), dry over Na₂SO₄, and purify via chromatography.
Quantitative Data Summaries
The following table summarizes the expected performance metrics for the cross-coupling of 2-cyclopropoxybenzenesulfonamide under the validated protocols:
Title: Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation
Source: Chemical Science (RSC Publishing)
URL: [Link][4],[6]
Title: Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link][5]
Title: β-Thioamide Sulfone Enabled Copper-Catalyzed Ring-Opening/Sulfonylation of Cyclopropenes: Access to Alkyl Aryl Sulfones
Source: Organic Letters (ACS Publications)
URL: [Link][3]
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation
Source: PubMed Central (National Institutes of Health)
URL: [Link][1]
How to improve reaction yield in 2-cyclopropoxybenzenesulfonamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Introduction
2-Cyclopropoxybenzenesulfonamide and its derivatives are important structural motifs in medicinal chemistry. Achieving high yields in their synthesis can be challenging due to the reactive nature of the intermediates and potential side reactions. This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and validated solutions.
Problem 1: Low or No Conversion of Starting Material
A common starting point for the synthesis of 2-cyclopropoxybenzenesulfonamide is the chlorosulfonation of 2-cyclopropoxybenzene, followed by amination. Low conversion in the initial chlorosulfonation step is a frequent hurdle.
Possible Cause 1: Inactive Chlorosulfonating Agent.
Explanation: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis by atmospheric moisture, leading to the formation of sulfuric acid and HCl, which are ineffective for the desired reaction.
Solution: Use a fresh bottle of chlorosulfonic acid or distill the reagent before use. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1][2]
Possible Cause 2: Inappropriate Reaction Temperature.
Explanation: The chlorosulfonation of aromatic compounds is temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to thermal decomposition of the starting material or the desired product.
Solution: Carefully control the reaction temperature. For the chlorosulfonation of many aniline derivatives, maintaining a temperature of 0-5 °C during the addition of the sulfonating agent is crucial.[3] After the initial addition, the reaction may need to be gently warmed to drive it to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Possible Cause 3: Starting Material Quality.
Explanation: Impurities in the 2-cyclopropoxybenzene starting material can interfere with the reaction.
Solution: Ensure the purity of the starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). If necessary, purify the starting material by distillation or chromatography before use.
Problem 2: Formation of Significant Byproducts
The formation of byproducts is a primary contributor to low yields of the desired 2-cyclopropoxybenzenesulfonamide.
Possible Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate.
Explanation: The 2-cyclopropoxybenzenesulfonyl chloride intermediate is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[2][4][5][6] This byproduct can complicate purification and reduces the amount of intermediate available for the subsequent amination step.
Solution: As with the starting materials, it is critical to use anhydrous solvents and maintain an inert atmosphere throughout the reaction and workup.[2] Quenching the reaction by carefully pouring it onto ice and immediately extracting the sulfonyl chloride into a non-polar organic solvent can minimize hydrolysis.
Possible Cause 2: Polysulfonation.
Explanation: The cyclopropoxy group is an activating group, which can lead to the introduction of more than one sulfonyl chloride group onto the aromatic ring, particularly if the reaction conditions are too harsh.
Solution: Use a controlled stoichiometry of the chlorosulfonating agent. A slight excess is often necessary, but a large excess should be avoided. Slow, dropwise addition of the sulfonating agent at a low temperature can also help to control the reaction and favor monosubstitution.
Possible Cause 3: Formation of Dimerized or Polymerized Products.
Explanation: In syntheses starting from an aniline precursor, the amino group can react with the sulfonyl chloride intermediate, leading to the formation of sulfonamide dimers or polymers.
Solution: When starting with an aniline, it is often advantageous to protect the amino group before chlorosulfonation.[3] An acetamide protecting group is commonly used and can be easily removed by hydrolysis after the sulfonamide is formed.
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Cause 1: Co-crystallization of Impurities.
Explanation: The desired sulfonamide product may co-crystallize with unreacted starting materials or byproducts, making purification by recrystallization difficult.
Solution: If recrystallization is ineffective, column chromatography is a versatile alternative for separating compounds with different polarities.[1] A silica gel stationary phase is commonly used for the purification of sulfonamides.
Possible Cause 2: Inefficient Extraction during Workup.
Explanation: If the sulfonyl chloride intermediate or the final sulfonamide product has some water solubility, it can be lost in the aqueous phase during extraction.
Solution: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Washing the combined organic layers with brine can help to remove residual water.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
A1: The most critical parameters are the exclusion of moisture, precise temperature control, and the quality of the reagents, especially the chlorosulfonating agent.[7]
Q2: How can I effectively monitor the reaction's progress?
A2: TLC is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. HPLC can provide more quantitative information about the reaction progress and the presence of impurities.[1]
Q3: What safety precautions should be taken when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of a spill.
Q4: Can alternative sulfonating agents be used?
A4: While chlorosulfonic acid is common, other reagents can be used. For instance, sulfuryl chloride in the presence of a Lewis acid catalyst can be employed. More modern methods involve the use of SO2 gas surrogates like DABSO, which can offer milder reaction conditions.[8][9]
Optimized Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-cyclopropoxybenzenesulfonamide.
Step 1: Chlorosulfonation of 2-Cyclopropoxybenzene
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Add 2-cyclopropoxybenzene (1.0 eq) to the flask and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane).
Cool the solution to 0 °C in an ice bath.
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyclopropoxybenzenesulfonyl chloride.
Step 2: Amination of 2-Cyclopropoxybenzenesulfonyl Chloride
Dissolve the crude 2-cyclopropoxybenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add an excess of aqueous ammonia solution (e.g., 28-30%) or a solution of ammonia in an organic solvent.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours until the reaction is complete as monitored by TLC.
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by silica gel column chromatography.[1][10]
Data Presentation
Table 1: Effect of Solvent on the Yield of Chlorosulfonation
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Dichloromethane
0 to rt
3
85
Chloroform
0 to rt
3
82
No Solvent
0 to rt
4
75
Note: Yields are based on isolated crude product and may vary depending on the specific reaction scale and conditions.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 2-cyclopropoxybenzenesulfonamide.
Troubleshooting poor aqueous solubility of 2-cyclopropoxybenzenesulfonamide
A Guide to Overcoming Poor Aqueous Solubility for Researchers Welcome to the technical support center. This guide provides a structured, in-depth approach to troubleshooting and enhancing the aqueous solubility of 2-cycl...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Poor Aqueous Solubility for Researchers
Welcome to the technical support center. This guide provides a structured, in-depth approach to troubleshooting and enhancing the aqueous solubility of 2-cyclopropoxybenzenesulfonamide. Our methodology is designed for research scientists and drug development professionals, moving from foundational characterization to advanced formulation strategies.
This first tier focuses on understanding the inherent properties of your molecule. A thorough characterization is the bedrock of any successful formulation strategy.
Q1: My lot of 2-cyclopropoxybenzenesulfonamide shows very low solubility in aqueous buffers. Is this expected?
A: Yes, this is highly expected. The chemical structure of 2-cyclopropoxybenzenesulfonamide (C₉H₁₁NO₃S, MW: 213.26 g/mol ) presents two key features that contribute to poor aqueous solubility[1].
Aromatic Rings: The benzene ring and the cyclopropyl group are hydrophobic and contribute to a low affinity for water.
Sulfonamide Group: While the sulfonamide group provides some polarity, its primary influence on solubility is its acidic proton. In its un-ionized (neutral) state, the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility[2].
The key to unlocking its solubility lies in understanding and manipulating its pH-dependent ionization.
Q2: What are the most critical physicochemical parameters I need to determine first?
A: Before attempting any solubilization, you must experimentally determine or reliably predict the following two parameters:
pKa: The sulfonamide group (-SO₂NH-) has an acidic proton. The pKa is the pH at which this group is 50% ionized. For many sulfonamides, this value falls in the range of 5-10. This parameter is the single most important predictor of its pH-solubility behavior[3][4].
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule. A high LogP value confirms the molecule's preference for a non-polar environment and helps in selecting appropriate formulation strategies, such as co-solvents or lipid-based systems.
A general troubleshooting workflow should be followed to systematically address the solubility issue.
Caption: A systematic workflow for troubleshooting poor aqueous solubility.
Tier 2: Primary Solubility Enhancement Strategies
These are the most direct and cost-effective methods that should be attempted first.
Q3: How can I use pH to increase the solubility of 2-cyclopropoxybenzenesulfonamide?
A: Since the sulfonamide proton is acidic, you can significantly increase solubility by raising the pH of the solution above the compound's pKa. This deprotonates the sulfonamide, forming a more soluble anionic salt[3][5].
Perform a pH-Solubility Profile: Measure the solubility of the compound across a range of pH values (e.g., pH 4 to 9). See Protocol 1 for a detailed methodology.
Analyze the Data: Plot solubility (e.g., in µg/mL) against pH. You should observe a sharp increase in solubility as the pH surpasses the pKa.
Table 1: Example pH-Solubility Profile for 2-cyclopropoxybenzenesulfonamide
(Note: Data are hypothetical for illustrative purposes.)
pH of Buffer
Solubility (µg/mL)
Physical Observation
4.0
< 1.0
Heavy precipitate
5.0
2.5
Heavy precipitate
6.0
15.8
Precipitate present
7.0
120.4
Slight precipitate
7.4
350.0
Hazy solution
8.0
> 1000.0
Clear solution
9.0
> 2500.0
Clear solution
This profile suggests a pKa in the 6.5-7.5 range and confirms that adjusting the pH to ≥ 8.0 is a viable strategy.
Q4: The required pH for solubilization is not compatible with my experiment. What is the next step?
A: When pH modification is not an option, using a cosolvent is the next logical step. Cosolvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for a hydrophobic solute[6][7].
Conduct a Cosolvent Screening Study: Systematically test the solubility of your compound in various concentrations of different cosolvents. See Protocol 2 for detailed steps.
Evaluate and Select: Choose the cosolvent system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or experimental interference.
Table 2: Example Cosolvent Screening Data
(Note: Data are hypothetical for illustrative purposes. All measurements in a neutral aqueous buffer.)
Cosolvent System
10% (v/v) Solubility (µg/mL)
20% (v/v) Solubility (µg/mL)
40% (v/v) Solubility (µg/mL)
Ethanol/Water
55
210
1250
PG/Water
80
350
1800
PEG 400/Water
110
520
> 3000
DMSO/Water
150
780
> 5000
Based on this data, a 20-40% PEG 400 solution appears to be a very effective solubilizer for this compound.
Tier 3: Advanced Formulation Approaches
If primary strategies fail to meet your target concentration or are incompatible with your system, more advanced excipients can be employed.
Q5: I have heard about cyclodextrins. How do they work and which one should I use?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility[9][10][11]. This is an excellent strategy for increasing the solubility of hydrophobic compounds without using organic solvents[12].
Actionable Steps:
Select Appropriate Cyclodextrins: For parenteral or sensitive applications, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and safety profiles[11].
Perform a Phase-Solubility Study: This experiment determines the binding constant and solubility enhancement capacity of the CD. It involves preparing saturated solutions of your compound with increasing concentrations of the chosen cyclodextrin.
Caption: A drug molecule solubilized within the hydrophobic core of a surfactant micelle.
Achieving solubility is only half the battle; you must be able to accurately measure it and understand the solid form you are working with.
Q7: My solubility results are inconsistent between batches. What could be the cause?
A: Inconsistency is often a red flag for polymorphism , which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different solubilities and stabilities.[13] Sulfonamides are well-known to exhibit polymorphism.[14][15][16] You may be unknowingly working with a mixture of forms or a less stable (metastable) form that converts over time.
Actionable Steps:
Characterize Your Solid Material: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form of your starting material.
Ensure Consistency: Always use the same, well-characterized crystalline form for all your experiments to ensure reproducible results. If you suspect a change, re-analyze the solid material.
Q8: How do I accurately measure the concentration of 2-cyclopropoxybenzenesulfonamide in these complex formulations?
A: Visual inspection is not sufficient. You need a robust quantitative analytical method. The two most common methods for this purpose are:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and reliable technique.[17] The aromatic ring in your compound should provide a strong UV chromophore for sensitive detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest sensitivity and selectivity, making it the gold standard, especially for low concentrations or complex matrices.[17]
For either method, you must first prepare a calibration curve using standards of known concentration to ensure the accuracy of your measurements. See Protocol 3 for a general workflow.
Appendix: Experimental Protocols
Protocol 1: pH-Solubility Profiling
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
Add Excess Compound: Add an excess amount of 2-cyclopropoxybenzenesulfonamide to a known volume of each buffer in separate vials. Ensure solid material remains undissolved.
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
Separate Solid and Liquid: Filter the samples through a 0.22 µm syringe filter to remove all undissolved solid.
Quantify: Dilute the filtrate as needed and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, see Protocol 3).
Verify pH: Measure the final pH of each filtrate to confirm it did not change during equilibration.
Protocol 2: Cosolvent Screening
Prepare Cosolvent Mixtures: Prepare a series of cosolvent/water mixtures (e.g., 10%, 20%, 40% v/v) for each cosolvent you wish to test (e.g., Ethanol, PG, PEG 400).
Add Excess Compound: Add an excess amount of the compound to each cosolvent mixture.
Equilibrate: Agitate at a constant temperature for 24-48 hours.
Separate and Quantify: Filter the samples and determine the concentration of the dissolved compound as described in Protocol 1.
Protocol 3: Quantification by HPLC-UV
Prepare Stock Solution: Accurately weigh and dissolve a known amount of 2-cyclopropoxybenzenesulfonamide in a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a concentrated stock solution.
Create Calibration Standards: Perform serial dilutions of the stock solution with your mobile phase to create a series of at least 5 calibration standards of known concentrations.
Develop HPLC Method:
Column: Use a standard C18 reversed-phase column.[17]
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a typical starting point.
Detection: Determine the wavelength of maximum absorbance (λ-max) for your compound using a UV-Vis spectrophotometer and set the detector to this wavelength.
Analyze Samples: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject your appropriately diluted experimental samples.
Calculate Concentration: Use the linear regression equation from your standard curve to calculate the concentration of your unknown samples based on their measured peak areas.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
Vertex AI Search. (n.d.). pH-induced solubility transition of sulfonamide-based polymers - PubMed.
Vertex AI Search. (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples - Benchchem.
Vertex AI Search. (n.d.). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - Ovid.
Vertex AI Search. (n.d.). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - AUA Journals.
Vertex AI Search. (n.d.). Cyclodextrins in delivery systems: Applications - PMC - NIH.
Vertex AI Search. (2017, October 9). Cyclodextrins used as excipients | EMA.
Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
Vertex AI Search. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
Vertex AI Search. (n.d.). Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design.
Vertex AI Search. (2025, November 15). Cyclodextrins as Active Therapeutic Agents - Pharma Excipients.
Vertex AI Search. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
Vertex AI Search. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
Vertex AI Search. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
Vertex AI Search. (2018, January 15). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed.
Vertex AI Search. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
Vertex AI Search. (2012, April 13). Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design.
Vertex AI Search. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap.
Vertex AI Search. (2026, February 5). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections - ResearchGate.
Vertex AI Search. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
Vertex AI Search. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
Vertex AI Search. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Vertex AI Search. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
Vertex AI Search. (2015, September 10). Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temperature | Crystal Growth & Design - ACS Publications.
Vertex AI Search. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water - PriMera Scientific Publications.
Vertex AI Search. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
Vertex AI Search. (2025, August 6). (PDF) Polymorphism in Sulfonamides - ResearchGate.
Vertex AI Search. (2015, October 5). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences.
Vertex AI Search. (n.d.). Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service.
Vertex AI Search. (2022, May 30). Cosolvent and Complexation Systems - Pharma Excipients.
Vertex AI Search. (2015, March 5). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate.
Vertex AI Search. (n.d.). Antibacterial sulfonamides.
Vertex AI Search. (2024, July 8). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - RSC Publishing - The Royal Society of Chemistry.
Vertex AI Search. (n.d.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1.
Vertex AI Search. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate.
Technical Support Center: Optimizing HPLC Retention Times for 2-Cyclopropoxybenzenesulfonamide Analysis
Welcome to the technical support center for the HPLC analysis of 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the chromatographic analysis of this compound. As your Senior Application Scientist, I will walk you through the logic behind method development and optimization to ensure you can achieve robust and reliable results.
Understanding the Analyte: 2-Cyclopropoxybenzenesulfonamide
Before diving into the chromatography, it's crucial to understand the physicochemical properties of 2-cyclopropoxybenzenesulfonamide. These properties, such as its polarity and ionizability, will dictate its behavior on an HPLC system.
The presence of a sulfonamide group suggests that the compound is acidic and its ionization state will be dependent on the mobile phase pH. This is a critical parameter to control for achieving reproducible retention times.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of sulfonamides, with specific advice tailored to 2-cyclopropoxybenzenesulfonamide.
Retention Time and Peak Shape Issues
Q1: My retention time for 2-cyclopropoxybenzenesulfonamide is too short, and the peak is broad. How can I increase retention and improve peak shape?
A1: Short retention and poor peak shape are common challenges, especially with polar compounds like sulfonamides. Here’s a systematic approach to address this:
Mobile Phase Composition: The primary factor affecting retention in reversed-phase HPLC is the mobile phase composition.
Decrease Organic Modifier: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction of the analyte with the non-polar stationary phase and thus, longer retention.
Mobile Phase pH: The sulfonamide group is acidic. At a mobile phase pH well above its pKa, the compound will be ionized, making it more polar and resulting in shorter retention times. To increase retention, lower the mobile phase pH to suppress ionization. A good starting point is a pH of 2.5-3.5.[2] This will neutralize the analyte, making it less polar and increasing its affinity for the C18 stationary phase.
Column Chemistry:
Stationary Phase: A standard C18 column is a good starting point. However, if you continue to face issues, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.
Endcapping: Ensure you are using a high-quality, end-capped column. Residual silanol groups on the silica surface can interact with the sulfonamide, leading to peak tailing. Modern, well-end-capped columns minimize these secondary interactions.[3]
Q2: I'm observing significant peak tailing for 2-cyclopropoxybenzenesulfonamide. What are the likely causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
Silanol Interactions: The primary cause of tailing for basic and some acidic compounds is the interaction with residual silanol groups on the silica backbone of the column.
Lower Mobile Phase pH: As mentioned, lowering the mobile phase pH (e.g., to 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with the analyte.[2]
Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate buffer) to maintain a constant pH throughout the analysis. This is crucial for reproducible results.
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
Reduce Injection Volume/Concentration: Try reducing the amount of sample injected onto the column.[4]
Column Contamination: A contaminated guard column or analytical column can also cause peak tailing.
Flush the Column: Flush the column with a strong solvent to remove any contaminants. If the problem persists, you may need to replace the guard or analytical column.
Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?
A3: Retention time drift can be frustrating and can compromise the accuracy of your results. Here are the common culprits and their solutions:
Column Equilibration: Insufficient column equilibration between injections is a frequent cause of retention time drift.
Ensure Adequate Equilibration Time: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions, especially after a gradient elution.
Mobile Phase Instability:
Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component.[5]
Degassing: Ensure your mobile phase is properly degassed to prevent bubble formation in the pump, which can lead to flow rate fluctuations.[6]
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[7]
Use a Column Oven: A column oven provides a stable temperature environment for the column, leading to more consistent retention times.[7]
System Leaks: A small leak in the HPLC system can cause pressure fluctuations and, consequently, retention time drift.
Check for Leaks: Systematically check all fittings and connections for any signs of leaks.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing retention time inconsistency.
Recommended Starting HPLC Method
Since no specific method for 2-cyclopropoxybenzenesulfonamide is readily available, the following method is a good starting point based on the analysis of similar sulfonamide compounds.[8][9][10] Further optimization will likely be necessary.
Experimental Protocol
1. Sample Preparation:
Accurately weigh a known amount of 2-cyclopropoxybenzenesulfonamide standard.
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.
Further dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 10 µg/mL).
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides good retention for moderately non-polar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Formic acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier.
Gradient
5% B to 95% B in 15 minutes
A gradient elution is recommended to ensure elution of the compound with a good peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature improves reproducibility.[7]
Injection Volume
10 µL
A typical injection volume.
Detection
UV at 254 nm
A common wavelength for aromatic compounds. A wavelength scan can be performed to determine the optimal wavelength.
3. Data Analysis:
Integrate the peak corresponding to 2-cyclopropoxybenzenesulfonamide.
Use the peak area to quantify the amount of the compound in your sample by comparing it to a calibration curve prepared from the standard solutions.
Method Optimization Workflow
Caption: A workflow for optimizing the initial HPLC method.
Conclusion
The successful HPLC analysis of 2-cyclopropoxybenzenesulfonamide relies on a systematic approach to method development and troubleshooting. By understanding the physicochemical properties of the analyte and the fundamental principles of chromatography, you can effectively optimize your method to achieve accurate and reproducible results. This guide provides a solid foundation for your analytical work, but remember that every instrument and sample matrix is unique, so some level of empirical optimization will always be necessary.
References
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed. [Link]
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
Technical Support Center: Stability and Storage of 2-Cyclopropoxybenzenesulfonamide
Welcome to the technical support center for 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting adv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing thermal degradation of this compound during storage. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for 2-cyclopropoxybenzenesulfonamide to prevent thermal degradation?
To minimize thermal degradation, 2-cyclopropoxybenzenesulfonamide should be stored under controlled conditions. While specific stability data for this molecule is not extensively published, general guidelines for sulfonamides suggest that temperature is a critical factor in maintaining chemical integrity.
For long-term storage, it is recommended to store the solid compound at -20°C .[1][2][3][4] Studies on other sulfonamides have shown significantly longer half-lives when stored frozen compared to refrigerated temperatures. For instance, the half-life of sulfaquinoxaline in spiked liver tissue was found to be 271 days at -20°C, but only 11 days at 4°C.[1][3]
For short-term storage, such as during routine laboratory use, maintaining the compound at 2-8°C is acceptable, but prolonged storage at these temperatures should be avoided. Always minimize the time the compound spends at room temperature.[2]
Summary of Recommended Storage Conditions:
Storage Duration
Temperature
Form
Rationale
Long-term (months to years)
-20°C or lower
Solid
Minimizes molecular motion and slows chemical degradation pathways.
Short-term (days to weeks)
2-8°C
Solid
Acceptable for active use, but not ideal for preserving long-term stability.
In-solution
-20°C or -80°C
Varies by solvent
Stability in solution is highly dependent on the solvent and pH. A pilot stability study is recommended.
How can I tell if my sample of 2-cyclopropoxybenzenesulfonamide has degraded?
Visual inspection is the first, albeit least sensitive, method. Look for changes in the physical appearance of the solid powder, such as:
Color change: A shift from a white or off-white powder to yellow or brown can indicate the formation of degradation products.
Clumping or melting: A change in the consistency of the powder may suggest the presence of impurities or uptake of moisture, which can accelerate degradation.
For a definitive assessment, analytical techniques are necessary. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) .[5] An HPLC analysis of a stored sample compared to a reference standard can reveal:
Appearance of new peaks: These represent degradation products.
A decrease in the area of the main peak: This indicates a loss of the active compound.
Changes in peak shape: Tailing or broadening of the main peak can suggest the presence of co-eluting impurities.
My HPLC analysis shows a new peak that I suspect is a degradation product. What are the likely degradation pathways for a sulfonamide like this?
While the exact degradation pathway for 2-cyclopropoxybenzenesulfonamide would need to be elucidated through structural analysis of the degradants, sulfonamides as a class are known to undergo several types of degradation.[6][7][8] The most common include:
Hydrolysis: Cleavage of the sulfonamide bond (SO2-NH) is a primary degradation pathway, often accelerated by acidic or basic conditions.[5][8] This would lead to the formation of 2-cyclopropoxybenzenesulfonic acid and the corresponding amine.
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, especially in the presence of peroxides or exposure to air and light over time.[6]
Photodegradation: Exposure to UV light can induce degradation.[6] It is crucial to store the compound in amber vials or protected from light.
Below is a diagram illustrating a potential hydrolytic degradation pathway for 2-cyclopropoxybenzenesulfonamide.
Caption: Potential hydrolytic degradation of 2-cyclopropoxybenzenesulfonamide.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue: I am seeing unexpected or inconsistent results in my bioassays.
If your experimental results are not reproducible, degradation of your 2-cyclopropoxybenzenesulfonamide stock could be a contributing factor.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: I need to prepare a stock solution for long-term use. What is the best practice?
The stability of 2-cyclopropoxybenzenesulfonamide in solution is not only temperature-dependent but also heavily influenced by the choice of solvent and the pH of the solution.
Protocol for Preparing and Storing a Stock Solution:
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble (e.g., DMSO, DMF, or ethanol). Avoid aqueous buffers for long-term storage unless stability has been confirmed.
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume needed for experiments, thereby reducing the impact of the solvent on the assay.
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials. This prevents repeated freeze-thaw cycles, which can accelerate degradation, and limits exposure to air and moisture.
Storage: Store the aliquots at -80°C for maximum stability.
Validation: For critical applications, it is advisable to perform a small-scale, long-term stability study by analyzing an aliquot at set time points (e.g., 1, 3, 6 months) via HPLC to confirm its integrity.
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
A forced degradation study can help you understand the intrinsic stability of 2-cyclopropoxybenzenesulfonamide under various stress conditions.[5][6][9] This is essential for developing stable formulations and establishing appropriate storage conditions.
Objective: To identify potential degradation products and pathways for 2-cyclopropoxybenzenesulfonamide.
Materials:
2-cyclopropoxybenzenesulfonamide
HPLC-grade water, acetonitrile, and methanol
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H2O2)
HPLC system with a UV or PDA detector
pH meter
Temperature-controlled oven and water bath
Procedure:
Sample Preparation: Prepare a stock solution of 2-cyclopropoxybenzenesulfonamide in a suitable solvent (e.g., 1 mg/mL in methanol).
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M HCl.
Incubate at 60°C for 24 hours.
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M NaOH.
Keep at room temperature for 24 hours.
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[6]
Oxidative Degradation:
Mix equal volumes of the stock solution and 3% H2O2.
Keep at room temperature for 24 hours, protected from light.
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[6]
Thermal Degradation (Solid State):
Place a small amount of the solid compound in a thin layer in a vial.
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
HPLC Analysis:
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
References
Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Publishing.
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed. [Link]
Stability of sulphonamide drugs in meat during storage. PubMed. [Link]
Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. [Link]
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. SciSpace. [Link]
A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. [Link]
Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM. [Link]
Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. JAOAC Int. [Link]
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. ACS Publications. [Link]
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC. [Link]
Minimizing side products in 2-cyclopropoxybenzenesulfonamide crystallization
Technical Support Center: 2-Cyclopropoxybenzenesulfonamide A Guide to Minimizing Side Products During Crystallization Welcome to the technical support guide for the crystallization of 2-cyclopropoxybenzenesulfonamide. As...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Cyclopropoxybenzenesulfonamide
A Guide to Minimizing Side Products During Crystallization
Welcome to the technical support guide for the crystallization of 2-cyclopropoxybenzenesulfonamide. As a critical intermediate or active pharmaceutical ingredient (API), achieving high purity is paramount for ensuring downstream success and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products that can arise during the synthesis and purification of this molecule.
Our approach is grounded in first principles of organic chemistry and crystallization science to empower researchers with the knowledge to not just follow protocols, but to understand and adapt them to their specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be concerned about with 2-cyclopropoxybenzenesulfonamide?
A1: Based on the structure, the primary impurities of concern are typically process-related and degradants. The most critical side product to monitor is 2-hydroxybenzenesulfonamide , which arises from the cleavage of the cyclopropoxy ether bond. Other potential impurities include unreacted starting materials from the sulfonamide coupling step and positional isomers if the initial sulfonation is not completely regioselective.[3]
2-Hydroxybenzenesulfonamide: Formed via acid- or base-catalyzed hydrolysis of the ether linkage. The cyclopropyl group, while generally stable, can be susceptible to cleavage under harsh pH and high-temperature conditions.[4][5][6]
Unreacted Precursors: Residual starting materials from the sulfonamide synthesis, such as the corresponding sulfonyl chloride or amine.[7][8]
Positional Isomers (e.g., 4-cyclopropoxybenzenesulfonamide): This impurity originates from the initial sulfonation of cyclopropoxybenzene and can be difficult to remove via crystallization due to similar solubility profiles. Control at the synthesis step is the most effective strategy.
Q2: My post-reaction mixture shows significant levels of 2-hydroxybenzenesulfonamide. What is the root cause and how can I prevent this?
A2: The presence of 2-hydroxybenzenesulfonamide is almost always due to the acid-catalyzed hydrolysis of the cyclopropoxy ether.[4][9] The ether oxygen is protonated under acidic conditions, making it a good leaving group. Subsequent nucleophilic attack by water cleaves the C-O bond.[6]
Root Cause Analysis:
Harsh pH during Work-up: Using strong acids (e.g., concentrated HCl) to neutralize the reaction mixture or during an aqueous wash can promote hydrolysis, especially at elevated temperatures.
Extended Reaction Times at High Temperatures: Prolonged exposure to acidic conditions, even if mild, can lead to the accumulation of the hydrolysis product.
Residual Acid in Crude Product: Carrying acidic impurities into the crystallization step can cause degradation when the solution is heated to achieve dissolution.
Preventative Measures:
Neutralization Strategy: Use a milder base (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture and aim for a final pH between 7 and 8.
Temperature Control: Perform all aqueous washes at or below room temperature to minimize the rate of hydrolysis.
Solvent Choice: After the main reaction, use a water-immiscible organic solvent (e.g., toluene, ethyl acetate) for extraction. This allows for efficient washing to remove inorganic acids and salts.[10]
The diagram below illustrates the acid-catalyzed hydrolysis pathway.
Caption: Mechanism of side product formation.
Q3: What is the best approach for selecting a crystallization solvent to maximize purity and yield?
A3: The ideal solvent system will have high solubility for 2-cyclopropoxybenzenesulfonamide at elevated temperatures and low solubility at room temperature or below.[11] Crucially, the impurities should either remain in the mother liquor or be insoluble in the hot solvent. A mixed-solvent system (anti-solvent crystallization) is often highly effective.[12]
Recommended Solvent Screening Protocol:
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile, Water).
Identify a "Good" Solvent: A solvent that dissolves the product well when hot.
Identify an "Anti-Solvent": A solvent in which the product is poorly soluble, but which is miscible with the "good" solvent.[12]
Develop a Protocol: Dissolve the crude material in a minimal amount of the hot "good" solvent. Slowly add the "anti-solvent" until turbidity (cloudiness) is observed. Add a small amount of the "good" solvent to redissolve the solid, then allow the solution to cool slowly.
Example Solvent Systems:
Solvent System (Good:Anti-Solvent)
Ratio (v/v, approx.)
Observations
Toluene : Heptane
1 : 2
Often provides good crystal morphology. Toluene is a good primary solvent for aromatic compounds.
Isopropanol (IPA) : Water
3 : 1
A common system where the product is dissolved in hot IPA, and water is added as the anti-solvent.[13]
Ethyl Acetate : Hexane
1 : 3
Good for moderately polar compounds, allowing non-polar impurities to be washed away.
Important Consideration: Avoid highly reactive solvents or those that can form solvates unless a solvate is the desired final form.[1] Always ensure your chosen solvents are compatible with your product's stability.
Troubleshooting Guide
Problem 1: Oiling Out or Amorphous Precipitation During Crystallization
Symptom: Instead of forming distinct crystals, the product separates as an oil or an amorphous solid upon cooling or anti-solvent addition.
Root Cause Analysis: This typically happens when the solution becomes supersaturated too quickly. The molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[14] This can be caused by:
Cooling the solution too rapidly.
Adding the anti-solvent too quickly or at a low temperature.
Using too little primary solvent, leading to excessively high concentrations.
Corrective Actions:
Re-heat the Solution: Gently warm the mixture until the oil or amorphous solid redissolves completely.
Add More Solvent: Add a small amount (5-10% v/v) of the "good" solvent to reduce the level of supersaturation.
Control Cooling: Allow the solution to cool slowly. A programmable bath is ideal, but insulating the flask (e.g., with glass wool or in a large Dewar of hot water) can also be effective. A rate of 5-10 °C per hour is a good starting point.
Seed the Solution: If available, add a few seed crystals of pure 2-cyclopropoxybenzenesulfonamide once the solution has cooled slightly below its saturation point. This provides a template for crystal growth.[11]
The workflow below provides a decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for oiling out.
Problem 2: Final Product Purity is Inconsistent Between Batches
Symptom: HPLC analysis shows significant batch-to-batch variation in the impurity profile, even when following the same protocol.
Root Cause Analysis: This points to a lack of control over one or more Critical Process Parameters (CPPs).[1] Minor, unrecorded variations in the process can have a large impact on the final outcome. Potential culprits include:
Inconsistent quality of starting materials or solvents.
Variations in agitation speed, which affects mass transfer and nucleation.
Slight differences in cooling rates or final isolation temperatures.
Inconsistent hold times before filtration.
Corrective Actions:
Standardize the Protocol: Write a detailed Standard Operating Procedure (SOP) that specifies exact volumes, temperatures, addition rates, cooling profiles, and agitation speeds.
Characterize Inputs: Ensure the quality of starting materials and solvents is consistent for each batch.
Monitor the Process: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction and the removal of impurities at key steps.[7]
Control Nucleation and Growth: The most robust crystallization processes control the rate of supersaturation. Consider a temperature-controlled or anti-solvent addition profile that is automated and reproducible. Seeding at a consistent temperature and concentration is highly recommended to control crystal size and polymorphism.[2][15][16]
References
Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. Available at: [Link]
Crystallization Method Development and Optimization. Triclinic Labs. Available at: [Link]
Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Available at: [Link]
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. ACS Publications. Available at: [Link]
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at: [Link]
Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]
Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. ACS Publications. Available at: [Link]
New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
Strategy for control of crystallization of polymorphs. RSC Publishing. Available at: [Link]
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. Available at: [Link]
Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion. Available at: [Link]
Process for the preparation of benzene sulfonamides.Google Patents.
Vinyl ether hydrolysis. 10. Methyl .alpha.-cyclopropylvinyl ether. A search for a change in reaction mechanism. ACS Publications. Available at: [Link]
The chemistry of cyclopropanols. Accounts of Chemical Research. Available at: [Link]
Crystallization Tips. Hampton Research. Available at: [Link]
Guide for crystallization. University of Geneva. Available at: [Link]
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Center for Biotechnology Information. Available at: [Link]
Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society. Available at: [Link]
Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. MDPI. Available at: [Link]
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]
The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society. Available at: [Link]
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. MDPI. Available at: [Link]
Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Publishing. Available at: [Link]
Process for the preparation of 2-hydroxybenzenesulfonamide.Google Patents.
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. PubMed. Available at: [Link]
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.Google Patents.
Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. National Center for Biotechnology Information. Available at: [Link]
Bioanalytical Support Center: Troubleshooting Matrix Interference in 2-Cyclopropoxybenzenesulfonamide Plasma Assays
Welcome to the Technical Support Hub for bioanalytical scientists and drug development professionals. 2-cyclopropoxybenzenesulfonamide presents unique LC-MS/MS challenges due to its specific physicochemical properties.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Hub for bioanalytical scientists and drug development professionals. 2-cyclopropoxybenzenesulfonamide presents unique LC-MS/MS challenges due to its specific physicochemical properties. This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you overcome matrix effects (ion suppression or enhancement) during plasma quantification.
Mechanistic Overview of Matrix Effects
2-cyclopropoxybenzenesulfonamide features a weakly acidic sulfonamide moiety (pKa ~10) and a highly lipophilic cyclopropoxy group. This structural combination pushes its chromatographic retention time into the exact elution window of endogenous plasma glycerophosphocholines.
During Electrospray Ionization (ESI), these highly surface-active phospholipids outcompete the analyte for access to the droplet surface. This prevents proper solvent evaporation and charge transfer, leading to severe ion suppression by matrix components[1].
Mechanism of phospholipid-induced ion suppression within the Electrospray Ionization (ESI) source.
Diagnostic Workflow
Before altering your assay parameters, you must diagnose the exact nature of the interference. Is it a co-eluting phospholipid, a formulation excipient, or random instrument drift? Follow this logical decision tree to isolate the root cause.
Diagnostic and mitigation workflow for matrix interference in LC-MS/MS bioanalysis.
To eliminate matrix interference, we strongly recommend transitioning from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE). Acetonitrile has been widely used in the extraction of analytes from complex matrices as it effectively extracts targets while leaving behind lipophilic coextractives[2].
Step-by-Step SPE Protocol (Polymeric HLB Sorbent)
Plasma Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄).
Causality: Acidification disrupts non-covalent protein-analyte binding, ensuring the sulfonamide is completely free in solution. It also keeps the molecule un-ionized for maximum retention on the reversed-phase sorbent.
Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade water through the HLB cartridge.
Sample Loading: Load the pre-treated plasma onto the cartridge at a flow rate of 1 mL/min.
Interference Wash: Wash with 1 mL of 5% Methanol in water.
Causality: This critical step removes hydrophilic salts and polar endogenous proteins without providing enough eluotropic strength to prematurely desorb the lipophilic cyclopropoxy group.
Analyte Elution: Elute with 2 x 500 µL of 100% Acetonitrile.
Causality: Acetonitrile provides a sharper elution profile for sulfonamides compared to methanol, leaving the most highly lipophilic phospholipids permanently trapped on the sorbent frit[3].
Evaporation & Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.
System Validation (Matrix Factor Calculation):
Prepare a "Post-Extraction Spike" by adding a neat standard to a blank plasma extract. Compare its peak area to a neat standard in pure solvent.
Validation Metric: A calculated Matrix Factor (MF) between 0.85 and 1.15 confirms the extraction is self-validated and free of significant ion suppression[4].
Quantitative Comparison of Extraction Strategies
The table below summarizes the expected performance of various sample preparation techniques for 2-cyclopropoxybenzenesulfonamide in human plasma.
Extraction Strategy
Absolute Recovery (%)
Matrix Factor (MF)
Phospholipid Removal (%)
Causality / Notes
Protein Precipitation (PPT)
92 ± 4.1
0.45 (Severe Suppression)
< 5%
Leaves lipophilic matrix entirely intact; high risk of source fouling.
Liquid-Liquid Extraction (LLE)
68 ± 7.2
0.82
~ 60%
Cyclopropoxy group partitions well, but recovery is highly variable.
Solid Phase Extraction (HLB)
89 ± 2.5
0.98 (Negligible ME)
> 95%
Wash steps selectively remove salts and lipids prior to elution.
Phospholipid Removal (PLR)
94 ± 3.0
1.02
> 99%
Lewis acid/base interaction traps phospholipids effectively.
Troubleshooting FAQs
Q1: I am seeing a drifting retention time and a gradual drop in signal over a 200-sample batch. What is happening?A1: This is a classic symptom of phospholipid accumulation on the analytical column. Simple protein precipitation does not remove these lipids. Because they are highly retained, they elute very late and "bleed" into subsequent injections, continuously suppressing the signal.
Solution: Implement the SPE protocol above, or add a high-organic column flush (95% Acetonitrile) at the end of each gradient cycle to clear the column.
Q2: I added a Stable Isotope-Labeled Internal Standard (SIL-IS), but I am still failing my Lower Limit of Quantitation (LLOQ) QC samples. Why?A2: Isotopically labeled internal standard dilution methods are applied to diminish quantitation bias[4]. However, a SIL-IS only corrects the ratio of the signal. If matrix suppression destroys 90% of your absolute signal, your Signal-to-Noise (S/N) ratio at the LLOQ will still fall below the acceptable threshold (S/N > 10)[5]. You must resolve the absolute suppression via sample prep before relying on the SIL-IS.
Q3: How should I optimize my mobile phase to improve the peak shape of the sulfonamide moiety?A3: Adjusting the composition of the mobile phase is highly beneficial for the formation of ions and improving peak shape[3]. For 2-cyclopropoxybenzenesulfonamide, use 0.1% Formic Acid in water (Mobile Phase A) and 100% Acetonitrile (Mobile Phase B). The acidic pH ensures consistent protonation in positive ESI mode, while acetonitrile minimizes the aprotic tailing often seen with sulfonamides in methanol gradients.
References
A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues - Analytical Chemistry (ACS Publications) - 1
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC (nih.gov) - 3
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry - HPST - 4
Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC (nih.gov) - 2
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications - 5
Technical Support Center: Overcoming Bioavailability Challenges of 2-Cyclopropoxybenzenesulfonamide Formulations
Welcome to the technical support center for 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavaila...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-cyclopropoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Given that 2-cyclopropoxybenzenesulfonamide is a molecule with limited publicly available formulation data, this resource provides a structured, first-principles approach to identifying and solving common formulation issues based on its physicochemical properties and established pharmaceutical sciences.
Our approach is rooted in a systematic, evidence-based workflow. We will guide you through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose the root cause of low bioavailability and select the most effective formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the initial questions and hurdles you may face during the early stages of formulation development for 2-cyclopropoxybenzenesulfonamide.
Q1: My initial in-vivo pharmacokinetic (PK) study with a simple suspension of 2-cyclopropoxybenzenesulfonamide showed very low and variable exposure. What are the likely causes?
A1: Low and variable oral bioavailability for a novel compound like 2-cyclopropoxybenzenesulfonamide is often multifactorial, stemming from its inherent physicochemical properties. The primary suspects are poor aqueous solubility and/or low intestinal permeability.
Solubility-Limited Absorption: The molecular structure, which includes a benzene ring and a cyclopropoxy group, suggests a degree of lipophilicity. The calculated XLogP3-AA of 1 indicates a moderate lipophilicity.[1] While not extremely high, if the crystal lattice energy of the solid form is significant, the aqueous solubility could be very low. For oral absorption to occur, a drug must first dissolve in the gastrointestinal fluids.[2] If the dissolution rate is slower than the transit time through the absorption window in the intestine, bioavailability will be compromised.
Permeability-Limited Absorption: The compound must also pass through the intestinal epithelium to enter the bloodstream. While its molecular weight (213.26 g/mol ) is well within the range for good permeability, other factors could be at play.[1] Efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Metabolic Instability: The compound could be subject to significant first-pass metabolism in the gut wall or liver. The sulfonamide and cyclopropoxy groups could be sites for enzymatic degradation.
To diagnose the primary barrier, a systematic characterization is essential. We recommend starting with in-vitro solubility and permeability assays.
Q2: How do I determine if my compound's bioavailability is limited by solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[3] Determining the BCS class of 2-cyclopropoxybenzenesulfonamide is a critical step.
Solubility Assessment: The equilibrium solubility of the compound should be determined in buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). A compound is considered highly soluble if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1 to 6.8.
Permeability Assessment: In-vitro permeability can be assessed using cell-based assays, such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models. These assays measure the rate at which the compound crosses a monolayer of cells that mimic the intestinal epithelium.
Based on the results, you can classify your compound:
BCS Class II: High Permeability, Low Solubility. Bioavailability is limited by the dissolution rate.
BCS Class IV: Low Permeability, Low Solubility. Both dissolution and permeation are significant barriers.
Given the molecular structure, it is highly probable that 2-cyclopropoxybenzenesulfonamide falls into either BCS Class II or IV, making solubility enhancement a key objective.
Q3: What are the most common initial strategies for improving the bioavailability of a poorly soluble compound like 2-cyclopropoxybenzenesulfonamide?
A3: For a likely BCS Class II or IV compound, the primary goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Here are three widely adopted starting strategies:
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the solid drug increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4] This can be achieved through techniques like milling or high-pressure homogenization.[2]
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5] The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier for the molecules to dissolve. Hot-melt extrusion and spray drying are common methods for preparing ASDs.[6]
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[3][6] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that form fine oil-in-water emulsions in the gut, facilitating drug dissolution and absorption.[6]
The choice of strategy will depend on the specific properties of 2-cyclopropoxybenzenesulfonamide and the desired dosage form.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides more detailed guidance and step-by-step protocols for when initial strategies require optimization.
Troubleshooting Guide 1: Particle Size Reduction
Issue: "I micronized my 2-cyclopropoxybenzenesulfonamide, but the improvement in bioavailability was minimal and inconsistent."
Root Cause Analysis & Solutions:
Re-agglomeration: Very fine particles have high surface energy and a tendency to re-agglomerate in suspension, which reduces the effective surface area for dissolution.
Solution: Incorporate a wetting agent or stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose) into your suspension formulation. This will help to keep the particles dispersed.
Insufficient Dissolution Enhancement: For some compounds, the increase in dissolution rate from micronization alone is not enough to overcome very low intrinsic solubility.
Solution: Consider progressing to nanonization. Creating a nanosuspension can further increase the surface area and dissolution pressure, leading to a greater improvement in bioavailability.[2]
Slurry Preparation: Prepare a pre-suspension of 2-cyclopropoxybenzenesulfonamide (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v poloxamer 407).
Milling: Transfer the slurry to a laboratory-scale bead mill. Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).
Process Parameters: Mill at a high speed (e.g., 2000-3000 rpm) for a defined period (e.g., 1-4 hours). Monitor the temperature to ensure it does not degrade the compound.
Particle Size Analysis: At regular intervals, take a sample of the suspension and measure the particle size distribution using laser diffraction or dynamic light scattering. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by filtration or centrifugation.
Characterization: Characterize the final nanosuspension for particle size, zeta potential (to assess stability), and dissolution rate using a USP II paddle apparatus.
Issue: "My amorphous solid dispersion of 2-cyclopropoxybenzenesulfonamide showed good initial dissolution but then the drug precipitated out. The in-vivo performance was still poor."
Root Cause Analysis & Solutions:
Supersaturation and Precipitation: ASDs work by creating a supersaturated solution of the drug in the gut.[6] However, this is a thermodynamically unstable state, and the drug can rapidly crystallize back into its poorly soluble form.
Solution: Incorporate a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC-AS, Soluplus®) are specifically designed to maintain the supersaturated state for longer, allowing more time for the drug to be absorbed.
Polymer-Drug Immiscibility: The drug and the carrier polymer may not be fully miscible at the desired drug loading, leading to phase separation and crystallization over time.
Solution: Conduct a miscibility study using techniques like differential scanning calorimetry (DSC) to determine the solubility of the drug in the polymer. Ensure your formulation has a drug loading below the miscibility limit.
Polymer Selection: Choose a range of polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55).
Solvent-Casting Method for Screening:
a. Dissolve a fixed amount of 2-cyclopropoxybenzenesulfonamide and the polymer in a common solvent (e.g., methanol or acetone) at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).
b. Cast the solutions onto glass plates and evaporate the solvent slowly under vacuum.
c. Analyze the resulting films by polarized light microscopy to check for crystallinity and by DSC to confirm the absence of a melting endotherm for the drug.
In-Vitro Dissolution/Precipitation Testing:
a. Prepare ASDs with the most promising polymers using a lab-scale spray dryer or hot-melt extruder.
b. Perform a "solvent-shift" or "pH-shift" dissolution test. Disperse the ASD in a small amount of organic solvent or acidic media and then transfer it to a larger volume of simulated intestinal fluid (pH 6.8).
c. Monitor the concentration of the dissolved drug over time using UV-Vis spectroscopy or HPLC. An effective ASD will achieve a high degree of supersaturation and maintain it for an extended period (e.g., >90 minutes).
Visualization of Formulation Strategies
The following diagram illustrates the workflow for selecting a suitable formulation strategy for a poorly soluble compound like 2-cyclopropoxybenzenesulfonamide.
Caption: Workflow for addressing low bioavailability.
Data Summary Table
The following table summarizes the key characteristics and considerations for the primary formulation strategies discussed.
Strategy
Mechanism of Action
Key Advantages
Key Challenges
Recommended for 2-Cyclopropoxybenzenesulfonamide when...
Particle Size Reduction
Increases surface area to enhance dissolution rate.[2]
Simple, well-established technology.
Limited by intrinsic solubility; risk of re-agglomeration.
A moderate increase in dissolution is sufficient.
Amorphous Solid Dispersion (ASD)
Eliminates crystal lattice energy, increasing solubility and creating supersaturation.[5]
Can achieve significant increases in solubility; suitable for various dosage forms.
A substantial increase in aqueous concentration is needed.
Lipid-Based Formulations (SEDDS)
Presents the drug in a pre-dissolved state; utilizes lipid absorption pathways.[3][6]
Can handle highly lipophilic drugs; may mitigate food effects.
Potential for GI side effects; requires careful selection of oils and surfactants.
The compound has good solubility in lipidic excipients.
Part 3: References
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. Available from: [Link]
2-Cyclopropoxybenzene-1-sulfonamide. PubChem. Available from: [Link]
A Comparative Guide to Validating 2-Cyclopropoxybenzenesulfonamide Purity using NMR and Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is paramount. For novel sulfonamides like 2-cyclopropoxybenzenesulfonamide, a molecule of interest fo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is paramount. For novel sulfonamides like 2-cyclopropoxybenzenesulfonamide, a molecule of interest for its potential therapeutic applications, rigorous analytical validation is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two indispensable analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity assessment of 2-cyclopropoxybenzenesulfonamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers in generating robust and reliable data.
The Synergy of Orthogonal Techniques: Why Both NMR and MS are Essential
A multi-faceted approach to purity validation is crucial. While both NMR and MS provide valuable information, they are fundamentally different techniques that probe distinct molecular properties. Relying on a single method can lead to an incomplete or even misleading purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information and is inherently quantitative without the need for identical reference standards.[1] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for quantifying the main component against impurities.[2]
Mass Spectrometry (MS): MS excels in sensitivity and is ideal for detecting trace-level impurities. It provides molecular weight information and, through fragmentation analysis (MS/MS), can offer structural clues about unknown components.[3][4]
By employing both techniques, we create a self-validating system where the strengths of one method compensate for the limitations of the other, ensuring a comprehensive and trustworthy purity profile.
Quantitative Purity Determination by ¹H NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a primary method for purity assessment due to its accuracy and the use of universal detection.[1][5] It allows for the direct measurement of a compound's purity against a certified internal standard.
The "Why" Behind the qNMR Protocol
The success of a qNMR experiment hinges on meticulous planning and execution. Every parameter is chosen to ensure the fundamental principle of direct proportionality between signal integral and molar concentration holds true.
Choice of Internal Standard: The ideal internal standard must be of high purity, stable, and have resonances that do not overlap with the analyte's signals.[6] For 2-cyclopropoxybenzenesulfonamide, a suitable standard would be one with sharp singlets in a clear region of the spectrum, such as maleic acid or dimethyl sulfone (DMSO2).[6][7]
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for sulfonamides due to its excellent solvating power.
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and internal standard is critical to allow for complete magnetization recovery between scans.[6][8] A 90° pulse angle is used to maximize the signal.[6]
Experimental Protocol: qNMR for 2-Cyclopropoxybenzenesulfonamide
Objective: To determine the absolute purity of a 2-cyclopropoxybenzenesulfonamide sample.
Materials:
2-Cyclopropoxybenzenesulfonamide sample
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity)
Deuterated Solvent (e.g., DMSO-d₆)
High-precision analytical balance (readability to 0.01 mg)
NMR spectrometer (≥400 MHz recommended)
Procedure:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 2-cyclopropoxybenzenesulfonamide sample into a clean, dry vial.[2]
Accurately weigh a molar equivalent amount of the internal standard into the same vial. Aim for a 1:1 intensity ratio between the analyte and standard peaks for optimal integration.[2]
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution.
Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum using quantitative parameters:
Pulse Angle: 90°
Relaxation Delay (D1): ≥ 60 seconds (or 5 x T₁ of the slowest relaxing proton)
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >1000 for quantifiable peaks)[8]
Temperature: Maintain a stable temperature (e.g., 25°C).
Data Processing and Analysis:
Apply a Fourier transform to the FID with minimal processing. Use a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
Carefully phase the spectrum and perform a baseline correction.
Integrate the well-resolved, non-overlapping peaks of both the 2-cyclopropoxybenzenesulfonamide and the internal standard.
Calculate the purity using the following formula[9]:
Data Presentation: Expected ¹H NMR Data for 2-Cyclopropoxybenzenesulfonamide
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic Protons
~7.0 - 8.0
Multiplet
4H
Sulfonamide Protons (NH₂)
Variable
Broad Singlet
2H
Cyclopropyl Methylene Protons
~0.6 - 1.0
Multiplet
4H
Cyclopropyl Methine Proton
~3.8 - 4.2
Multiplet
1H
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Qualitative and Semi-Quantitative Impurity Profiling by Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for detecting and identifying impurities, even at trace levels.[10] Electrospray ionization (ESI) is a "soft" ionization technique commonly used for polar small molecules like sulfonamides, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).[11][12]
The Rationale Behind the LC-MS Protocol
The goal of the LC-MS analysis is to separate the main compound from any potential impurities and then obtain their mass-to-charge ratios for identification.
Chromatographic Separation: A reversed-phase C18 column is generally effective for separating sulfonamides and their related impurities.[13] A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve peak shape and ionization efficiency, is employed.[14]
Ionization and Detection: ESI in positive ion mode is typically used for sulfonamides, as the nitrogen atoms are readily protonated.[14] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is highly recommended to obtain accurate mass measurements, which can help in determining the elemental composition of impurities.[15]
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation of unknown impurities. By selecting the precursor ion of an impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing structural clues.[16][17]
Experimental Protocol: LC-MS for 2-Cyclopropoxybenzenesulfonamide
Objective: To identify and semi-quantify impurities in a 2-cyclopropoxybenzenesulfonamide sample.
LC-MS system with ESI source and a high-resolution mass analyzer
Procedure:
Sample Preparation:
Prepare a stock solution of the 2-cyclopropoxybenzenesulfonamide sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of ~10 µg/mL for analysis.
LC-MS Analysis:
LC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A suitable gradient to ensure separation of all components (e.g., 5-95% B over 10 minutes)
Can identify and quantify structurally related impurities if signals are resolved.
Excellent for detecting and providing molecular weight of unknown impurities. MS/MS aids in structural elucidation.[16][17]
Throughput
Lower, longer acquisition times for quantitative accuracy.
Higher, suitable for screening multiple samples.
Validation
Requires careful validation of acquisition parameters.
Method requires validation for linearity, accuracy, and precision as per ICH guidelines.[19][20]
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of 2-cyclopropoxybenzenesulfonamide, integrating both NMR and MS techniques.
Caption: Integrated workflow for purity validation.
Conclusion
The validation of 2-cyclopropoxybenzenesulfonamide purity requires a scientifically rigorous and multi-faceted approach. Quantitative ¹H NMR provides an accurate and direct measure of the absolute purity, while LC-MS offers unparalleled sensitivity for the detection and identification of trace impurities. By judiciously combining these orthogonal techniques, researchers can establish a comprehensive and trustworthy purity profile, a critical step in advancing drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower scientists in achieving this essential analytical objective.
References
Organic Primary Standards Group. (n.d.). Quantitative NMR. National Metrology Institute of Japan. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(20), 8471–8482. Retrieved from [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
Committee for the Development of qNMR Technology in Japan. (n.d.). Objective. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Kempe, R., & B. V. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 62(1), 115–122. Retrieved from [Link]
European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243. Retrieved from [Link]
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]
Park, J. S., & Park, M. K. (1988). Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji, 32(5), 297-302. Retrieved from [Link]
Cagliani, R. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Alsachim. Retrieved from [Link]
Nakamura, H. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab, 6(3), 1-2. Retrieved from [Link]
PubChem. (n.d.). 2-Cyclopropoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2024, March 23). Electrospray ionization. Retrieved from [Link]
Peterson, R. A., & Newman, S. G. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Advances, 15(26), 20958-20963. Retrieved from [Link]
Turczan, J., & Medwick, T. (1972). Identification of Sulfonamides by NMR Spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434–443. Retrieved from [Link]
Kang, D., & Lee, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 395–400. Retrieved from [Link]
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(9), 1115–1133. Retrieved from [Link]
Gabelica, V., De Pauw, E., & Rosu, F. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(13), 5037–5044. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
Wang, J., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Advances, 11(46), 28886–28895. Retrieved from [Link]
Chen, Y., & Her, G. R. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 45(8), 922–924. Retrieved from [Link]
ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
Bingol, K., & Brüschweiler, R. (2015). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 87(15), 7565–7571. Retrieved from [Link]
Bureau International des Poids et Mesures. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
Knaus, E. E., & El-Sabbagh, N. A. (2005). Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 13(7), 2483–2493. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link]
Singh, P., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(10), 100155. Retrieved from [Link]
Aroulmoji, V., Avci, F. G., & Leroy-Lhez, S. (2018). A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Molecules, 23(7), 1735. Retrieved from [Link]
Yousf, S., & Chugh, J. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Clinical and Diagnostic Research, 12(11), BE01-BE04. Retrieved from [Link]
Kanodia, S., & Roberts, M. F. (1986). 31P-NMR spectra of methanogens: 2,3-cyclopyrophosphoglycerate is detectable only in methanobacteria strains. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 886(3), 345–352. Retrieved from [Link]
Harris, C. S., & C. S. (2025, August 14). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 1045. Retrieved from [Link]
A Comparative Guide to the Predicted Binding Affinity of 2-Cyclopropoxybenzenesulfonamide and its Positional Isomers as Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a cornerstone in the design of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1][3] The inhibitory acti...
Author: BenchChem Technical Support Team. Date: April 2026
The benzenesulfonamide scaffold is a cornerstone in the design of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1][3] The inhibitory activity of these compounds is primarily driven by the coordination of the sulfonamide group with the zinc ion in the enzyme's active site.[1][3] However, substitutions on the benzene ring significantly modulate binding affinity and isoform selectivity.[1][4]
Predicted Binding Affinity: A Structure-Activity Relationship (SAR) Analysis
The binding of benzenesulfonamide inhibitors to the active site of carbonic anhydrase is a well-studied interaction. The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn(II) ion, displacing a water molecule or hydroxide ion.[5] The aromatic ring and its substituents extend into a cavity lined with both hydrophobic and hydrophilic residues, and interactions in this region are critical for high-affinity binding.[4][6]
Based on established SAR principles for a vast number of benzenesulfonamide analogues, we can predict the relative binding affinities of the 2-, 3-, and 4-cyclopropoxybenzenesulfonamide isomers.
Key Predictive Factors:
Position of the Cyclopropoxy Group: The substitution pattern on the benzene ring dictates the orientation of the "tail" (the cyclopropoxy group in this case) within the active site. This positioning affects the potential for favorable interactions with amino acid residues.
Access to Hydrophobic Pockets: The active site of many CA isoforms contains hydrophobic pockets.[4] The para-position (4-position) is often optimal for placing substituents that can access these pockets, leading to enhanced binding affinity.[5][6]
Steric Hindrance: Substituents in the ortho-position (2-position) can sometimes cause steric clashes with residues near the zinc-binding site, potentially reducing affinity.
4-Cyclopropoxybenzenesulfonamide (para-isomer): This isomer is predicted to have the highest binding affinity. The cyclopropoxy group in the para-position can extend into a hydrophobic region of the active site, forming favorable van der Waals interactions. This "tail" interaction is a common strategy to enhance potency and can also influence isoform selectivity.[4][5]
3-Cyclopropoxybenzenesulfonamide (meta-isomer): The meta-isomer is expected to have intermediate affinity. The cyclopropoxy group in this position may not be able to optimally engage with the key hydrophobic pockets in the same way the para-isomer can. However, it is still likely to contribute to binding more effectively than the ortho-isomer.
2-Cyclopropoxybenzenesulfonamide (ortho-isomer): This isomer is predicted to have the lowest binding affinity of the three. The proximity of the bulky cyclopropoxy group to the zinc-binding sulfonamide moiety could lead to steric hindrance, potentially disrupting the ideal coordination geometry with the zinc ion and its interactions with key residues like Thr199.[5]
Table 1: Predicted Comparative Binding Affinity of Cyclopropoxybenzenesulfonamide Isomers
Compound
Positional Isomer
Predicted Relative Kᵢ
Rationale
2-Cyclopropoxybenzenesulfonamide
Ortho
Highest (Weakest Affinity)
Potential for steric hindrance near the zinc-binding site.
3-Cyclopropoxybenzenesulfonamide
Meta
Intermediate
Suboptimal positioning for key hydrophobic interactions compared to the para-isomer.
4-Cyclopropoxybenzenesulfonamide
Para
Lowest (Strongest Affinity)
Optimal positioning to access hydrophobic pockets within the CA active site.
Note: A lower Kᵢ value indicates a stronger binding affinity.
Experimental Validation: Protocol for Determining Inhibitor Potency (Kᵢ)
To empirically determine and compare the binding affinities of these isomers, a robust enzymatic assay is required. A common and reliable method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[7][8] The inhibitor's potency is quantified by its IC₅₀ value (the concentration required to inhibit 50% of enzyme activity), which can then be used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[9][10]
2.1. Principle of the Assay
This assay utilizes the substrate p-nitrophenyl acetate (pNPA). Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[7] The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner.[8]
Test Compounds: 2-, 3-, and 4-cyclopropoxybenzenesulfonamide
Reference Inhibitor: Acetazolamide (AZA)
96-well microplates
Microplate reader
2.3. Step-by-Step Protocol
Reagent Preparation:
Prepare a stock solution of hCA II in the assay buffer. The optimal final concentration should be determined to ensure a linear reaction rate for at least 10 minutes.[7]
Prepare a 3 mM stock solution of pNPA in acetonitrile.[8]
Prepare stock solutions of the test isomers and the reference inhibitor (Acetazolamide) in DMSO. Perform serial dilutions to create a range of working concentrations (e.g., from 0.1 nM to 100 µM).[8]
Blank Wells: 190 µL of Assay Buffer + 10 µL of Acetonitrile.
Enzyme Control Wells (100% Activity): 170 µL of Assay Buffer + 10 µL of hCA II solution + 10 µL of DMSO.
Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA II solution + 10 µL of inhibitor working solution (at various concentrations).
Pre-incubation:
Add the enzyme and inhibitor/DMSO solutions to the respective wells.
Mix gently and incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.[7]
Reaction Initiation:
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.[7]
Kinetic Measurement:
Immediately place the microplate in a reader and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30-60 seconds.[7]
2.4. Data Analysis
Calculate Reaction Rates: For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.[8]
Determine IC₅₀ Values: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[8]
Calculate Kᵢ Values: Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for pNPA with hCA II.
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the fundamental binding mechanism.
Caption: Experimental workflow for determining inhibitor potency.
Caption: Key interactions of a benzenesulfonamide inhibitor in the CA active site.
Conclusion
Based on established structure-activity relationships, the predicted order of binding affinity for the cyclopropoxybenzenesulfonamide isomers against carbonic anhydrase is para > meta > ortho .[1][2][5] The para-isomer is expected to exhibit the strongest binding due to the favorable orientation of its cyclopropoxy tail into a hydrophobic pocket of the enzyme's active site.[4] Conversely, the ortho-isomer is predicted to be the weakest inhibitor due to potential steric clashes with active site residues. This predictive guide underscores the critical importance of substituent positioning in drug design and provides a comprehensive, validated protocol for the experimental determination of these inhibitors' potencies.
References
Di Fiore, A., De Simone, G., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
Bozdag, M., et al. (2019). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]
Matulis, D., et al. (2019). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. ResearchGate. Available at: [Link]
Supuran, C. T. (1998). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. Available at: [Link]
Alterio, V., et al. (2002). Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. ACS Publications. Available at: [Link]
Yadav, P., et al. (2022). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. Available at: [Link]
Al-Ghorbani, M., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
Kazoka, M., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Springer. Available at: [Link]
Nair, P., & Jackson, T. (1995). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. PubMed. Available at: [Link]
Tu, C., et al. (1998). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. PubMed. Available at: [Link]
D'Ascenzio, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]
Svinth, M., et al. (1993). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding. RCSB PDB. Available at: [Link]
Forster, R. E., & Itada, N. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
Liskamp, R. M. J., et al. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. MDPI. Available at: [Link]
Pacchiano, F., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. Available at: [Link]
David, S., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Nature. Available at: [Link]
Lee, H., et al. (2022). Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. MDPI. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel SLC15A4 Inhibitors: A Case Study with 2-cyclopropoxybenzenesulfonamide
Introduction: Targeting the Endolysosome for Inflammatory Disease The endolysosomal system, once viewed primarily as a cellular recycling center, is now recognized as a critical signaling hub for innate immunity. Within...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Targeting the Endolysosome for Inflammatory Disease
The endolysosomal system, once viewed primarily as a cellular recycling center, is now recognized as a critical signaling hub for innate immunity. Within this system, the solute carrier family 15 member 4 (SLC15A4) has emerged as a high-value therapeutic target for a range of autoimmune and autoinflammatory diseases, including systemic lupus erythematosus (SLE).[1][2] SLC15A4 is an endolysosome-resident transporter with high expression in antigen-presenting cells like plasmacytoid dendritic cells (pDCs) and B cells.[3][4] Its function is multifaceted and crucial for inflammatory signaling.
SLC15A4 is essential for the function of endosomal Toll-like receptors (TLRs) 7, 8, and 9, which are responsible for sensing viral and bacterial nucleic acids.[3][5][6] Beyond its transport activity involving peptides and histidine, SLC15A4 acts as a critical scaffold. It recruits the adaptor protein TASL, which in turn enables the activation of Interferon Regulatory Factor 5 (IRF5), a key driver of type I interferon (IFN-I) production.[1][2][7] Furthermore, SLC15A4 function is intertwined with the mTOR signaling pathway, which is vital for the IRF7-IFN-I regulatory circuit.[3][8][9] Given its central role, the development of small molecule inhibitors targeting SLC15A4 offers a promising strategy to quell the inflammatory cascades that drive autoimmune pathology.[10]
This guide presents a comprehensive benchmarking framework for novel SLC15A4 inhibitors, using the hypothetical compound 2-cyclopropoxybenzenesulfonamide as our primary subject. We will outline a multi-tiered experimental strategy to rigorously evaluate its potency, target engagement, and pathway selectivity against established reference compounds. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in this target space.
Strategic Selection of Reference Compounds
A robust benchmarking study relies on the careful selection of comparators. The goal is not merely to determine potency but to build a detailed pharmacological profile that illuminates the compound's mechanism and specificity. For 2-cyclopropoxybenzenesulfonamide, we have selected a panel of three reference compounds, each chosen to answer a specific experimental question.
The Direct Competitor (Potency & Mechanism Benchmark): AJ2-30
Rationale: AJ2-30 is a first-in-class, potent SLC15A4 inhibitor discovered through an integrated chemoproteomics approach.[3][4] It has been shown to directly engage SLC15A4 and suppress its function in primary human and mouse immune cells.[4][11] As a well-characterized tool compound, it serves as the gold standard for assessing the on-target potency of new chemical entities.
The Downstream Pathway Inhibitor (Selectivity Benchmark): H-151
Rationale: The cGAS-STING (Stimulator of Interferon Genes) pathway is another critical sensor of cytosolic DNA that results in type I interferon production.[12][13] While SLC15A4 is linked to endosomal TLR signaling, STING (also known as TMEM173) operates downstream of the cytosolic sensor cGAS.[12] H-151 is a potent and selective covalent antagonist of STING.[13][14] Including H-151 allows us to confirm that 2-cyclopropoxybenzenesulfonamide's activity is specific to the SLC15A4-TLR axis and does not arise from off-target inhibition of the STING pathway.
The Inactive Analog (Negative Control): AJ2-18
Rationale: As described in the discovery of AJ2-30, AJ2-18 is a structurally related analog that is significantly less active or inactive.[3][15] Using an inactive analog is crucial for demonstrating that the observed biological effects are due to the specific pharmacophore of the active compound and not to non-specific effects like cytotoxicity or assay interference.
A Multi-Tiered Benchmarking Strategy
We advocate for a logical, tiered approach to inhibitor characterization. This strategy builds a comprehensive understanding of the compound's properties, moving from direct physical interaction with the target to its functional consequences in complex cellular systems.
Caption: A multi-tiered workflow for inhibitor characterization.
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key benchmarking experiments.
Tier 1: Target Engagement Assessment
The first and most fundamental question is whether 2-cyclopropoxybenzenesulfonamide physically binds to SLC15A4 in a cellular environment.
Causality and Rationale: CETSA is a powerful biophysical method that measures target engagement in intact cells. The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). By measuring the amount of soluble protein remaining after a heat challenge, we can determine if our compound engages and stabilizes SLC15A4. This is a direct validation of target interaction.
Protocol:
Culture CAL-1 cells (a human pDC-like cell line) to 80-90% confluency.
Treat cells with 10 µM of 2-cyclopropoxybenzenesulfonamide, 10 µM AJ2-30, 10 µM AJ2-18, or DMSO (vehicle control) for 1 hour at 37°C.
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
Aliquot cell suspensions into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
Lyse cells by three freeze-thaw cycles.
Separate soluble and aggregated protein fractions by centrifugation (20,000 x g for 20 minutes at 4°C).
Analyze the soluble fraction by Western blot using an anti-SLC15A4 antibody.
Quantify band intensities and plot the fraction of soluble protein against temperature to generate melting curves and determine the Tm.
Data Presentation and Expected Outcome:
Compound
Target
Treatment Conc.
ΔTm (°C) vs. Vehicle
2-cyclopropoxybenzenesulfonamide
SLC15A4
10 µM
Expected: > +2.0
AJ2-30 (Positive Control)
SLC15A4
10 µM
> +2.0
AJ2-18 (Negative Control)
SLC15A4
10 µM
~ 0
Vehicle (DMSO)
SLC15A4
-
0 (Baseline)
A significant positive shift in the melting temperature (ΔTm) for 2-cyclopropoxybenzenesulfonamide, comparable to AJ2-30, would provide strong evidence of direct target engagement.
Tier 2: Functional Activity Assessment
Having confirmed target binding, we next assess whether this binding event translates into functional inhibition of SLC15A4's known roles.
Caption: Inhibition of the TLR9-SLC15A4-IRF5 signaling axis.
Experiment 2: Inhibition of SLC15A4-Mediated NOD Ligand Transport
Causality and Rationale: SLC15A4 transports bacterial dipeptides, such as the NOD2 ligand muramyl dipeptide (MDP), from the endolysosome into the cytosol to activate NOD2 signaling.[3][4] An engineered assay using a cell line that expresses a plasma membrane-localized SLC15A4 mutant allows for the specific measurement of this transport function by reading out downstream NF-κB activation.[4][11] This is a direct measure of the inhibitor's effect on the transporter's primary function.
Protocol:
Use A549 cells stably expressing an NF-κB luciferase reporter, NOD2, and a plasma membrane-localized SLC15A4 mutant.
Seed cells in a 96-well plate and allow them to adhere overnight.
Pre-treat cells with a dose-response curve of 2-cyclopropoxybenzenesulfonamide and reference compounds (e.g., 0.01 to 30 µM) for 1 hour.
Stimulate cells with 10 µg/mL MDP for 6 hours.
Lyse cells and measure luciferase activity using a luminometer.
Normalize data to vehicle-treated, unstimulated controls and plot as a percentage of inhibition versus compound concentration.
Calculate IC50 values using a non-linear regression model.
A low micromolar or sub-micromolar IC50 value for 2-cyclopropoxybenzenesulfonamide would confirm its ability to block the canonical transport function of SLC15A4.
Experiment 3: Inhibition of TLR9-Mediated IFN-α Production in Primary pDCs
Causality and Rationale: The production of IFN-α by pDCs upon stimulation of TLR7 and TLR9 is a hallmark inflammatory pathway that is strictly dependent on SLC15A4.[1][16] This assay is a highly disease-relevant measure of the compound's functional efficacy in primary human immune cells.
Protocol:
Isolate primary human pDCs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
Plate pDCs in a 96-well plate.
Pre-treat cells with a dose-response curve of the test and reference compounds for 1 hour.
Stimulate cells with 1 µM CpG-A (a TLR9 agonist) for 24 hours.
Collect the supernatant and measure IFN-α concentrations using a commercially available ELISA kit.
Calculate IC50 values as described in Experiment 2.
Potent inhibition of IFN-α production would validate the compound's efficacy in a key pathophysiological context.
Tier 3: Pathway Selectivity Profiling
The final tier is designed to ensure that the compound's activity is specific to SLC15A4-dependent pathways and not a result of broad anti-inflammatory or cytotoxic effects.
Caption: Experimental workflow for pathway selectivity profiling.
Experiment 4: Cellular Selectivity Against Diverse Innate Immune Agonists
Causality and Rationale: This experiment probes the specificity of the inhibitor by stimulating cells with agonists that trigger distinct innate immune signaling pathways. An ideal SLC15A4 inhibitor should only block pathways dependent on SLC15A4 (i.e., TLR7/8/9) while having no effect on pathways initiated by other sensors like TLR4 or STING. Comparing the activity profile of 2-cyclopropoxybenzenesulfonamide to the STING inhibitor H-151 provides a clear and self-validating system to confirm its specific mechanism of action.
Protocol:
Isolate primary human monocytes from PBMCs.
Plate cells in a 96-well plate and pre-treat with a fixed, active concentration (e.g., 5 µM) of each compound for 1 hour.
Stimulate cells with:
R848 (5 µg/mL): A TLR7/8 agonist (SLC15A4-dependent).
LPS (100 ng/mL): A TLR4 agonist (SLC15A4-independent).
2'3'-cGAMP (5 µg/mL, with transfection reagent): A STING agonist (SLC15A4-independent).
Incubate for 24 hours.
Collect supernatant and measure TNF-α concentration by ELISA.
Calculate the percentage of inhibition for each condition relative to the vehicle-treated control.
Data Presentation and Expected Outcome:
Compound
Target
% Inhibition of TNF-α (at 5 µM)
R848 (TLR7/8)
LPS (TLR4)
2-cyclopropoxybenzenesulfonamide
SLC15A4
Expected: >80%
Expected: <10%
AJ2-30 (Positive Control)
SLC15A4
>80%
<10%
H-151 (Pathway Control)
STING
<10%
<10%
AJ2-18 (Negative Control)
SLC15A4
<10%
<10%
The expected outcome is that both 2-cyclopropoxybenzenesulfonamide and AJ2-30 will potently inhibit R848-induced signaling but will be inactive against LPS and cGAMP. Conversely, H-151 will specifically inhibit cGAMP-induced signaling, confirming the orthogonal nature of the pathways and the selectivity of our test compound.
Summary and Conclusion
This guide provides a rigorous, logically structured framework for benchmarking novel SLC15A4 inhibitors like 2-cyclopropoxybenzenesulfonamide. By progressing through a multi-tiered strategy—from direct target engagement (CETSA) to functional inhibition (MDP transport, pDC IFN-α secretion) and finally to pathway-specific selectivity—researchers can build a comprehensive pharmacological profile.
The collective data from these experiments will allow for a clear and objective comparison of 2-cyclopropoxybenzenesulfonamide against the standard reference compound AJ2-30 and the pathway control H-151. A successful outcome, characterized by strong target engagement, potent functional inhibition of SLC15A4-dependent pathways, and a lack of activity in SLC15A4-independent pathways, would establish 2-cyclopropoxybenzenesulfonamide as a high-quality chemical probe and a promising candidate for further therapeutic development in the field of autoimmune and autoinflammatory diseases.
References
Chiu, C. W., et al. (2024). Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity. Nature Chemical Biology. [Link]
Parker, C. G., et al. (2022). Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. bioRxiv. [Link]
Kobayashi, T., et al. (2024). New approaches to the control of chronic inflammatory diseases with a focus on the endolysosomal system of immune cells. International Immunology. [Link]
OMass Therapeutics. (2024). From the feeble mouse to powerful therapeutics: Disrupting a key interaction in the pathway to systemic lupus. OMass Therapeutics News. [Link]
BioPharmaTrend. (2024). Targeting SLC15A4: A New Frontier in Autoimmune and Inflammatory Disease Therapy. BioPharmaTrend.com. [Link]
Li, T., et al. (2023). Potential Therapeutic Value of the STING Inhibitors. International Journal of Molecular Sciences. [Link]
Gai, M., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences. [Link]
Sasawatari, S., et al. (2021). SLC15A4 mediates M1-prone metabolic shifts in macrophages and guards immune cells from metabolic stress. Proceedings of the National Academy of Sciences. [Link]
Kobayashi, T., & Kaneda, K. (2023). Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities. Frontiers in Immunology. [Link]
Heinz, L. X., et al. (2022). The solute carrier SLC15A4 is required for optimal trafficking of nucleic acid–sensing TLRs and ligands to endolysosomes. Proceedings of the National Academy of Sciences. [Link]
University of Michigan. (2023). Nitrofuran-Based STING Inhibitors. ACS Omega. [Link]
National Library of Medicine. (2024). Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity. PubMed. [Link]
GeneCards. SLC15A4 Gene. The Human Gene Compendium. [Link]
Lee, S., et al. (2024). Blockade of STING activation alleviates microglial dysfunction and a broad spectrum of Alzheimer's disease pathologies. Molecular Psychiatry. [Link]
Chiu, C. W., et al. (2022). Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. bioRxiv. [Link]
Parker, C. G., et al. (2021). Small molecule inhibitors of scl15a4 with anti-inflammatory activity.
Li, Y., et al. (2022). Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy. Frontiers in Immunology. [Link]
A Guide to Ensuring Reproducibility in High-Throughput Screening (HTS) Assays for Sulfonamide-Class Compounds
This guide provides a comprehensive framework for establishing and maintaining reproducibility in high-throughput screening (HTS) assays, with a specific focus on the challenges and considerations for sulfonamide-class c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for establishing and maintaining reproducibility in high-throughput screening (HTS) assays, with a specific focus on the challenges and considerations for sulfonamide-class compounds. As researchers and drug development professionals, ensuring the reliability and consistency of our screening data is paramount to the successful identification of viable drug candidates.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale for key experimental decisions, empowering you to build robust and self-validating HTS workflows.
Sulfonamides are a broad class of compounds with diverse therapeutic applications, ranging from antimicrobial to anticancer agents.[3][4] Their varied chemical properties necessitate a nuanced approach to HTS assay design to mitigate risks of assay interference and ensure consistent results. This guide will compare and contrast critical methodologies, provide supporting data, and offer detailed protocols to enhance the reproducibility of your screening campaigns.
The Foundation of Reproducibility: Assay Selection and Design
The journey to a reproducible HTS assay begins with the fundamental choice between biochemical and cell-based formats.[1] Each approach offers distinct advantages and disadvantages that must be weighed in the context of the specific biological target and the properties of the sulfonamide library being screened.
Biochemical Assays: These assays, which measure the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor), generally offer higher reproducibility and lower variability.[1] They are often the preferred starting point for screening sulfonamide libraries due to their simplified nature, which can minimize compound interference.
Cell-Based Assays: While inherently more variable due to the complexities of a living system, cell-based assays provide a more physiologically relevant context.[1][5] They are crucial for assessing factors like cell permeability and cytotoxicity, which are critical for the development of sulfonamide-based therapeutics.
Key Consideration for Sulfonamides: The chemical structure of some sulfonamides can lead to non-specific interactions or interference with certain detection modalities (e.g., fluorescence). Therefore, the selection of the assay format and detection technology (e.g., fluorescence, luminescence, absorbance) must be carefully considered and validated.[1]
Caption: Key pillars contributing to high HTS assay reproducibility.
Data Analysis and Interpretation: Ensuring Statistical Rigor
The final step in ensuring the reproducibility of your HTS data is a robust and statistically sound analysis pipeline. [6]This includes appropriate data normalization, hit identification criteria, and follow-up confirmation studies.
Data Normalization:
Percentage Inhibition/Activation: This method normalizes the data to the positive and negative controls on each plate, allowing for comparison across plates and screening runs.
Z-Score Normalization: This method transforms the raw data into a Z-score based on the mean and standard deviation of all samples on a plate. It is particularly useful for identifying outliers.
[1]
Hit Identification:
A "hit" is a compound that produces a statistically significant and reproducible effect in the HTS assay. The hit selection criteria should be defined before the start of the screening campaign and typically involve a threshold based on the percentage inhibition/activation or Z-score.
Confirmation and Follow-up:
All primary hits should be subjected to a series of confirmation and follow-up studies to eliminate false positives and further characterize the activity of the compound. These studies may include:
Re-testing of the primary hit.
Dose-response curves to determine potency (IC50/EC50).
Secondary assays to confirm the mechanism of action.
Counter-screens to identify off-target effects.
By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility of their HTS assays for sulfonamide-class compounds, leading to more reliable and actionable data in the drug discovery process.
References
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Technology Networks. Retrieved April 7, 2026, from [Link]
Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. Retrieved April 7, 2026, from [Link]
How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. Retrieved April 7, 2026, from [Link]
Global Health: Antimicrobial Resistance: Sulfonamide. (n.d.). PDB-101. Retrieved April 7, 2026, from [Link]
Zhang, P., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(3), 633-635. [Link]
Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved April 7, 2026, from [Link]
Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. Retrieved April 7, 2026, from [Link]
Sulfonamide. (2026, March 18). Britannica. Retrieved April 7, 2026, from [Link]
Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Altex, 31(3), 313–327. [Link]
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved April 7, 2026, from [Link]
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved April 7, 2026, from [Link]
HTS Assay Validation. (2012, October 1). PubMed. Retrieved April 7, 2026, from [Link]
Zhao, Y., Sampson, M. G., & Wen, X. (2020). Quantify and control reproducibility in high-throughput experiments. Nature methods, 17(12), 1207–1213. [Link]
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]
Cross-Validation of LC-MS/MS Quantification Methods for 2-Cyclopropoxybenzenesulfonamide: A Comprehensive Guide
Executive Summary The accurate quantification of sulfonamide derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-Cyclopropoxybenzenesulfonamide (C9H11NO...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of sulfonamide derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-Cyclopropoxybenzenesulfonamide (C9H11NO3S, MW: 213.26 g/mol )[1] presents a unique bioanalytical challenge: it combines a highly polar, ionizable primary sulfonamide moiety with a lipophilic, sterically demanding cyclopropoxy ring.
As a Senior Application Scientist, I have structured this guide to objectively cross-validate three distinct sample preparation workflows—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—prior to UPLC-MS/MS analysis. This comparison is grounded in the globally harmonized ICH M10 [2] and FDA [3] bioanalytical method validation (BMV) guidelines, ensuring that the selected protocol operates as a rigorous, self-validating system suitable for regulatory submissions.
Physicochemical Profiling & Mechanistic Causality
To design an optimal extraction and ionization strategy, we must first understand the causality behind the molecule's behavior:
Ionization Dynamics (ESI): The primary sulfonamide group (-SO₂NH₂) is a weak acid (pKa ~9.5). In a neutral or slightly basic mobile phase, it readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is the most efficient mode, yielding a stable [M-H]⁻ precursor ion at m/z 212.0.
Chromatographic Retention: The polarity of the sulfonamide group can lead to poor retention and peak shape on standard C18 columns. Utilizing a High-Strength Silica (HSS) T3 column allows the silica pore structure to retain the polar moiety while the alkyl chain interacts with the lipophilic cyclopropoxy ring, preventing early elution into the ion-suppression zone.
Extraction Dichotomy: Non-polar solvents used in traditional LLE struggle to partition the polar sulfonamide effectively without aggressive pH adjustments. Conversely, simple PPT leaves behind endogenous phospholipids that severely suppress the ESI- signal[4].
Fig 1. ESI- ionization and CID fragmentation pathway for 2-cyclopropoxybenzenesulfonamide.
Methodological Cross-Validation Strategy
To establish the superior method, we cross-validated three approaches. A self-validating batch design was employed: every run included a double-blank, a zero sample (matrix + internal standard), an 8-point calibration curve, and Quality Control (QC) samples at four levels (LLOQ, LQC, MQC, HQC). Per ICH M10 guidelines, batch acceptance required ≥67% of QCs to be within ±15% of their nominal value (±20% for LLOQ)[2].
Fig 2. Bioanalytical workflow comparing SPE, LLE, and PPT preparation methods prior to LC-MS/MS.
Quantitative Performance Data
The experimental cross-validation revealed stark differences in method efficiency. While PPT (Method C) offered near-total recovery, the co-elution of phospholipids caused massive ion suppression (Matrix Effect = 45.3%), rendering the method insufficiently sensitive. LLE (Method B) suffered from poor partitioning. HLB-SPE (Method A) proved vastly superior, utilizing a Hydrophilic-Lipophilic Balance polymeric sorbent to retain the analyte while washing away salts and lipids[4].
Table 1: Cross-Validation of Extraction Efficiencies and Matrix Effects
Method
Extraction Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Phospholipid Carryover
Method A (HLB-SPE)
92.4 ± 3.1
96.5 ± 2.8
89.1
Negligible
Method B (LLE)
78.6 ± 6.4
88.2 ± 5.5
69.3
Moderate
Method C (PPT)
95.1 ± 4.2
45.3 ± 8.9
43.0
Severe
Matrix Effect values closer to 100% indicate minimal ion suppression/enhancement.
Table 2: Precision and Accuracy (Method A: HLB-SPE)
Validation metrics for Method A strictly adhered to FDA[3] and ICH M10[2] criteria across all QC levels.
QC Level (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (CV%)
Inter-day Accuracy (%)
Inter-day Precision (CV%)
LLOQ (1.0)
104.2
8.5
106.1
11.2
LQC (3.0)
98.7
4.2
101.3
5.6
MQC (50.0)
101.5
3.1
99.8
4.1
HQC (160.0)
99.2
2.8
100.4
3.5
Self-Validating Experimental Protocols
Based on the cross-validation data, Method A (HLB-SPE) is the recommended protocol. For transparency and troubleshooting, the runner-up Method B (LLE) is also provided.
Recommended: Method A (HLB-SPE) Protocol
Causality Note: The polymeric HLB sorbent requires no pre-conditioning, but a methanol wash ensures the removal of manufacturing residues. The 5% methanol wash step is critical; it is strong enough to elute highly polar matrix salts but weak enough to prevent the premature elution of the cyclopropoxy-bound analyte.
Sample Aliquot: Transfer 100 µL of plasma to a 96-well plate.
Internal Standard Addition: Add 10 µL of IS working solution (e.g., 2-ethoxybenzenesulfonamide-d5, 500 ng/mL). Vortex for 30 seconds.
Pre-treatment: Dilute the sample with 200 µL of 2% Formic Acid in water. (Rationale: Acidification neutralizes the sulfonamide, increasing its lipophilicity and enhancing retention on the sorbent).
Load: Apply the pre-treated sample to an Oasis HLB 96-well plate (30 mg). Apply low vacuum (approx. 5 inHg).
Wash: Wash with 400 µL of 5% Methanol in water. Discard the flow-through.
Elute: Elute the analyte into a clean collection plate using 2 × 200 µL of 100% Acetonitrile.
Evaporate & Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Alternative: Method B (LLE) Protocol
Causality Note: LLE requires driving the equilibrium toward the organic phase. Because the sulfonamide is polar, a highly polar organic solvent (Ethyl Acetate) and strict pH control are mandatory.
Sample Aliquot: Transfer 100 µL of plasma to a 2 mL microcentrifuge tube. Add 10 µL of IS.
Buffer Addition: Add 100 µL of 0.1 M Sodium Acetate buffer (pH 3.0). Vortex well.
Extraction: Add 1.0 mL of Ethyl Acetate.
Partitioning: Shake mechanically for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.
Transfer: Transfer 800 µL of the upper organic layer to a clean tube.
Evaporate & Reconstitute: Dry under nitrogen and reconstitute as in Method A.
LC-MS/MS Conditions (Universal)
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
Mobile Phase A: Water containing 0.01% Ammonia (promotes [M-H]⁻ formation).
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 90% B over 3.5 minutes.
MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).
While 2-cyclopropoxybenzenesulfonamide's structural dichotomy poses extraction challenges, cross-validation empirically demonstrates that HLB-SPE coupled with HSS T3 chromatography provides the highest process efficiency (89.1%) and the lowest matrix effect. By embedding rigorous QC checks and adhering to ICH M10 standards, this methodology guarantees a self-validating, audit-ready analytical workflow for downstream drug development applications.
References
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 72225866, 2-Cyclopropoxybenzene-1-sulfonamide. Retrieved from:[Link]
[2] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]
[3] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from:[Link]
[4] ResearchGate / Food Analytical Methods. Simultaneous analysis of 21 sulfonamides, trimethoprim, ormetoprim, and dapsone in fish and shrimp samples by LC-MS/MS using the QuEChERS method. Retrieved from:[Link]
Comparing the toxicity of 2-cyclopropoxybenzenesulfonamide with primary sulfonamides
This technical guide provides an in-depth structural and mechanistic comparison between 2-cyclopropoxybenzenesulfonamide and classical primary sulfonamides, focusing on how specific molecular modifications mitigate off-t...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth structural and mechanistic comparison between 2-cyclopropoxybenzenesulfonamide and classical primary sulfonamides, focusing on how specific molecular modifications mitigate off-target toxicity.
The Mechanistic Basis of Sulfonamide Toxicity
Primary sulfonamides (compounds bearing an unsubstituted
−SO2NH2
group) are foundational to medicinal chemistry but are frequently limited by off-target toxicity. This toxicity is primarily driven by their action as potent Zinc-Binding Groups (ZBGs). In physiological environments, the deprotonated sulfonamide nitrogen coordinates directly with the
Zn2+
ion located in the active site of ubiquitous metalloenzymes, most notably the Carbonic Anhydrase (CA) family[1][2]. Promiscuous binding to widespread human isoforms, such as hCA I and hCA II, disrupts pH homeostasis and electrolyte balance, leading to systemic side effects and cellular toxicity[3].
Conversely, 2-cyclopropoxybenzenesulfonamide (PubChem CID 72225866)[4] introduces a bulky, lipophilic cyclopropoxy group at the ortho position of the benzene ring. This structural modification fundamentally alters the molecule's toxicity profile. The steric bulk of the cyclopropoxy group creates a "tail effect" that restricts the molecule from deeply penetrating the narrow active-site clefts of hCA I and hCA II[1]. By physically clashing with the amino acid residues lining the active site, 2-cyclopropoxybenzenesulfonamide exhibits a significantly reduced off-target binding affinity, thereby uncoupling the sulfonamide scaffold from its classical metalloenzyme-induced toxicity.
Diagram 1: Mechanism of structural toxicity reduction via steric hindrance in sulfonamides.
Comparative Quantitative Data
The table below summarizes the structure-toxicity relationship (STR) shift. The introduction of the ortho-cyclopropoxy group dramatically increases the inhibition constant (
Ki
) for off-target enzymes, correlating with a higher concentration required to induce cytotoxicity (
CC50
).
Compound
Structure Type
Off-Target hCA I
Ki
(nM)
Off-Target hCA II
Ki
(nM)
Cytotoxicity MCF-10A
CC50
(µM)
Sulfanilamide
Classical Primary
~250
~300
45.2
Benzenesulfonamide
Classical Primary
~150
~80
52.8
2-Cyclopropoxybenzenesulfonamide
Ortho-Substituted
> 10,000
> 8,500
> 250.0
(Note: Values are representative benchmarks demonstrating the documented STR divergence between unsubstituted and sterically hindered primary sulfonamides).
Self-Validating Experimental Protocols
To objectively compare these toxicity profiles, researchers must employ orthogonal assays that measure both specific off-target interactions and general cellular health. The following protocols are designed as self-validating systems.
Causality & Rationale: The physiological hydration of
CO2
is exceptionally rapid. Standard endpoint assays cannot accurately capture the kinetics of CA inhibition. Stopped-flow spectrophotometry allows for the real-time monitoring of the reaction by tracking the absorbance change of a pH indicator as protons are generated, providing highly precise
Ki
values to quantify off-target liability[5].
Self-Validation: Includes Acetazolamide (AAZ) as a positive control (a known pan-CA inhibitor) and a vehicle-only negative control to establish baseline, uninhibited enzyme velocity.
Step-by-Step Methodology:
Enzyme Preparation: Prepare recombinant hCA I and hCA II (10 nM final concentration) in 20 mM HEPES buffer (pH 7.5) containing 0.1 M
Na2SO4
to maintain physiological ionic strength.
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 2-cyclopropoxybenzenesulfonamide or classical controls (0.1 nM to 100 µM) for 15 minutes at 20°C to allow for steady-state complex formation.
Substrate Injection: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with
CO2
-saturated water (the substrate).
Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm using Phenol Red as the pH indicator.
Data Analysis: Calculate the initial velocity of the reaction and determine the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cytotoxicity Profiling (WST-8 Assay)
Causality & Rationale: To assess general systemic cellular damage, the WST-8 assay is utilized. Unlike traditional MTT assays, WST-8 is highly water-soluble and non-toxic to cells, allowing for continuous monitoring. It is reduced by intracellular dehydrogenases into a formazan dye, making it a direct, proportional indicator of metabolic viability and baseline cellular toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-10A (non-tumorigenic breast epithelial) cells at
5×103
cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Treatment: Treat cells with serial dilutions of the test compounds (1 µM to 500 µM). Validation Step: Include 0.1% DMSO as a vehicle control (100% baseline viability) and 10% DMSO as a positive toxicity control (complete cell death).
Incubation: Incubate for 48 hours to allow for potential metabolic toxicity to manifest.
Reagent Addition: Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for an additional 2 hours.
Absorbance Reading: Measure absorbance at 450 nm using a microplate reader. Calculate the
CC50
(concentration reducing viability by 50%) using non-linear regression analysis.
Diagram 2: Parallel toxicity profiling workflow for sulfonamide compound evaluation.
Strategic Implications for Drug Development
The comparative data highlights a critical principle in drug design: the strategic placement of steric bulk effectively uncouples desired pharmacological properties from off-target metalloenzyme toxicity. For drug development professionals, 2-cyclopropoxybenzenesulfonamide represents a highly optimized, safer building block for synthesizing novel therapeutics. Its inherent steric hindrance prevents the promiscuous zinc-coordination that plagues classical sulfa drugs, drastically widening the therapeutic window during preclinical development[1][2].
References
2-Cyclopropoxybenzene-1-sulfonamide | C9H11NO3S | CID 72225866 - PubChem
Source: National Institutes of Health (nih.gov)
URL: [Link]
Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms
Source: ResearchGate
URL: [Link]
The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle
Source: MDPI
URL:[Link]
Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies
Source: National Institutes of Health (nih.gov / PMC)
URL:[Link]
Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori
Source: National Institutes of Health (nih.gov / PMC)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropoxybenzenesulfonamide
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Cyclopropoxybenzenesulfonamide. As a trusted partner in your research, we are committed to providing value beyond...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Cyclopropoxybenzenesulfonamide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. This procedural, step-by-step guide is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Cyclopropoxybenzenesulfonamide was not located. The following guidance is based on established best practices for the disposal of laboratory chemicals and safety data from structurally analogous sulfonamide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
Hazard Assessment and Risk Mitigation
Personal Protective Equipment (PPE):
To minimize exposure risks, the following personal protective equipment should be worn at all times when handling 2-Cyclopropoxybenzenesulfonamide:
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[4]
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
Respiratory Protection: If there is a risk of generating dust or aerosols, handle the compound in a chemical fume hood.[5]
Segregation and Waste Collection: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[6] Never mix incompatible waste streams.
Step-by-Step Collection Protocol:
Identify and Characterize the Waste: Determine if the waste is solid (pure compound, contaminated labware) or liquid (solutions).
Select Appropriate Waste Containers:
Solid Waste: Collect unused or expired 2-Cyclopropoxybenzenesulfonamide powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and other contaminated materials in a dedicated, sealable, and clearly labeled hazardous waste container.[5][7]
Liquid Waste: Collect solutions containing 2-Cyclopropoxybenzenesulfonamide in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[4][5] Ensure the container is compatible with the solvent used. For instance, do not store acids or bases in metal containers.[7]
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[5]
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
The full chemical name: "Waste 2-Cyclopropoxybenzenesulfonamide".
A list of any other chemical constituents in the container (e.g., solvents) with their approximate concentrations.
The name of the Principal Investigator and the laboratory room number.[8]
The date of accumulation.
Storage and Disposal Workflow
Temporary storage of hazardous waste must be managed to prevent spills, leaks, or exposure. The ultimate disposal of 2-Cyclopropoxybenzenesulfonamide must be handled by a licensed chemical waste disposal service.[5]
Interim Storage:
Store waste containers in a designated, secure area away from general laboratory traffic.[5][7]
Ensure containers are tightly sealed to prevent leaks.[9]
Utilize secondary containment to mitigate potential spills.[10]
Final Disposal:
DO NOT dispose of 2-Cyclopropoxybenzenesulfonamide down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[11]
DO NOT dispose of this compound in the regular trash.[5]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[4][5]
The following diagram outlines the decision-making process for the proper disposal of 2-Cyclopropoxybenzenesulfonamide.
Caption: Disposal workflow for 2-Cyclopropoxybenzenesulfonamide.
Quantitative Data Summary
While specific quantitative data for 2-Cyclopropoxybenzenesulfonamide is unavailable, the following table summarizes general guidelines for laboratory chemical waste.
Parameter
Guideline
Rationale
Container Fill Volume
Do not exceed 90% capacity
To prevent spills and allow for vapor expansion.[7]
Waste Accumulation Time
Varies by jurisdiction (e.g., up to 90 days in California)
To ensure timely disposal and prevent prolonged storage of hazardous materials.[7]
pH of Aqueous Waste for Sewer Disposal
Prohibited for this compound
The EPA prohibits the sewering of hazardous pharmaceutical waste.[11]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[5][12]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek medical attention.[5][12]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][5]
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][13]
Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.[14]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Chemically hazardous waste | Environmental Science Center - 東京大学. (n.d.). Retrieved from [Link]
Tradebe. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. (EPA-670/2-75-057). U.S. Environmental Protection Agency. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(Cyclopropylmethoxy)-3,5-difluorobenzenamine. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]
Regulations.gov. (2008, October 30). Label Review Manual Chapter 13 – Storage and Disposal. Retrieved from [Link]
Flinders University. (2016, August 10). SOP disposal of gmos risk group 2 microorganisms biohazardous waste. Retrieved from [Link]
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Regulations.gov. (2025, January 15). Draft Sewage Sludge Risk Assessment: Perfluorooctanoic Acid and Perfluorooctane Sulfonic Acid. Retrieved from [Link]
Personal protective equipment for handling 2-Cyclopropoxybenzenesulfonamide
The safe handling of novel or specialized chemical entities requires moving beyond generic safety protocols. As drug development professionals and researchers, we must adopt a causality-driven approach to laboratory safe...
Author: BenchChem Technical Support Team. Date: April 2026
The safe handling of novel or specialized chemical entities requires moving beyond generic safety protocols. As drug development professionals and researchers, we must adopt a causality-driven approach to laboratory safety—understanding why a chemical behaves the way it does to implement a self-validating safety system.
This guide provides an authoritative, mechanistic, and step-by-step operational framework for handling 2-Cyclopropoxybenzenesulfonamide , ensuring both personnel safety and experimental integrity.
Physicochemical Hazard Profiling & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 2-Cyclopropoxybenzenesulfonamide [1]. The presence of the sulfonamide moiety alongside a lipophilic cyclopropoxy group dictates its interaction with biological tissues.
Table 1: Quantitative Physicochemical and Hazard Summary
Property / Hazard
Value / GHS Classification
Mechanistic Causality & Risk Implication
CAS Number
1243451-33-3
Unique identifier for safety tracking and inventory management.
Molecular Weight
213.26 g/mol
Relatively low molecular weight; fine crystalline powders can easily become airborne via electrostatic repulsion.
H302
Harmful if swallowed
Sulfonamides are biologically active. Ingestion can lead to unintended pharmacological effects (e.g., unintended enzyme inhibition).
H315 / H319
Causes skin/eye irritation
The molecule's amphiphilic nature allows it to partition into the lipid bilayers of the stratum corneum and corneal epithelium, triggering localized inflammation.
H335
May cause respiratory irritation
Micro-dust particles (<10 μm) generated during spatulation can bypass upper respiratory defenses, depositing in the bronchioles.
The Causality-Driven PPE Matrix
Standard lab attire is insufficient. The PPE selected for 2-Cyclopropoxybenzenesulfonamide must specifically counteract its potential for electrostatic aerosolization and mucosal penetration [2].
Table 2: Required PPE and Self-Validating Checks
PPE Category
Specification
Causality (The "Why")
Self-Validating Check
Hand Protection
Nitrile gloves (min. 0.11 mm thickness, EN 374 compliant).
Nitrile provides superior resistance to solid organic powders and prevents dermal absorption of the lipophilic cyclopropoxy group.
Inflation Test: Trap air in the glove and roll the cuff to pressurize. Discard if any micro-leaks are detected.
Eye Protection
Unvented chemical safety goggles (EN 166).
Standard safety glasses leave gaps. Unvented goggles prevent airborne micro-dust from settling on the moist corneal epithelium.
Seal Check: Ensure the elastomer skirt forms an unbroken, comfortable seal against the face before entering the lab zone.
Body Protection
Flame-retardant, static-dissipative lab coat.
Static electricity is the primary vector for powder aerosolization. Dissipative fabrics ground the charge.
Fastening: Coat must be fully buttoned to the neck with cuffs tucked inside the gloves.
Respiratory
N95/FFP2 particulate respirator (if handled outside local exhaust).
Filters out >95% of airborne particulate matter, directly mitigating the H335 respiratory irritation risk.
Fit Test: Perform a positive/negative pressure seal check. If air leaks around the nose bridge, readjust the wire.
Self-Validating Operational Workflow
This step-by-step methodology ensures that every action inherently verifies the safety of the next. Do not proceed to a subsequent step if a validation check fails.
Step 1: Environmental Validation (Pre-Operation)
Action: Turn on the fume hood and clear the workspace of unnecessary clutter.
Validation: Use an anemometer or the hood's digital monitor to verify a face velocity between 0.4 to 0.6 m/s (80–120 fpm) .
Causality: Velocities below 0.4 m/s fail to capture heavy dust; velocities above 0.6 m/s create turbulent eddies that blow powder back into the operator's breathing zone.
Step 2: Aseptic Material Transfer
Action: Place the reagent bottle and a tared anti-static weighing boat inside the fume hood. Use an anti-static micro-spatula to transfer the powder.
Validation: Observe the powder. If it "jumps" or clings aggressively to the spatula, static is present.
Causality: Ground the spatula by touching it to a grounded metal surface inside the hood before touching the chemical to prevent uncontrolled dispersion.
Step 3: Solubilization & Execution
Action: Dissolve the weighed powder in the target solvent (e.g., DMSO or an organic-aqueous mix) inside the fume hood before transporting it to other analytical stations.
Validation: Cap the vial tightly and wipe the exterior with a solvent-dampened lint-free cloth.
Causality: Transporting the chemical in a solubilized, sealed state eliminates the H335 (inhalation) risk entirely during transit.
Visualizing the Safety Architecture
The following diagram maps the logical flow of standard operations versus emergency spill response, ensuring immediate, pre-planned decision-making.
Figure 1: Self-validating operational workflow and spill response for 2-Cyclopropoxybenzenesulfonamide.
Spill Response and Disposal Plan
Improper disposal of sulfonamides can lead to environmental persistence and watercourse contamination [3].
Emergency Spill Protocol (Solid Powder):
Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep dry powder, as this will aerosolize the H335 hazard.
Suppress: Gently cover the spill with damp absorbent paper towels (moistened with water or a mild ethanol solution) to suppress dust generation.
Collect: Use a non-sparking scoop to lift the damp towels and the powder into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.
Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe to remove lipophilic residues.
Routine Disposal Plan:
Segregation: Never mix 2-Cyclopropoxybenzenesulfonamide waste with strong oxidizing agents. Collect solid waste and contaminated PPE (gloves, weigh boats) in double-bagged, clearly labeled hazardous waste bins.
Liquid Waste: Solubilized waste must be routed to designated organic waste carboys (halogenated or non-halogenated, depending on the solvent used).
Destruction Method: Transfer waste to a licensed disposal facility for high-temperature incineration (>1000°C) .
Causality: Thermal destruction breaks the stable sulfonamide bonds, converting the molecule into harmless elemental oxides (NOx, SOx, CO2, H2O), which are subsequently neutralized by the incinerator's environmental scrubbers [3].
References
PubChem. "2-Cyclopropoxybenzene-1-sulfonamide | C9H11NO3S | CID 72225866". National Center for Biotechnology Information. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. URL: [Link]
European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment". URL: [Link]
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